Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPIEGXXCABJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662858 | |
| Record name | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268550-48-7 | |
| Record name | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Overview
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a heterocyclic organic compound featuring a spirocyclic scaffold. This molecule is of significant interest in medicinal chemistry, primarily serving as a crucial building block for the synthesis of more complex, biologically active agents. Its structure incorporates a piperidine ring fused to a pyrrolidinone ring through a spiro carbon atom. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, making it a versatile intermediate in multi-step syntheses.
The rigid, three-dimensional nature of the diazaspiro[4.5]decane core is a desirable feature in modern drug design, as it can facilitate precise interactions with biological targets. Derivatives of this scaffold have been identified as potent inhibitors of key signaling proteins, demonstrating its utility in developing novel therapeutics for inflammatory diseases and other conditions.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is compiled from established chemical databases and suppliers.
| Property | Value | Source(s) |
| CAS Number | 268550-48-7 | [1] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [1] |
| Molecular Weight | 254.33 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1 | [1] |
| InChI Key | ADPIEGXXCABJCH-UHFFFAOYSA-N | [1][2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a piperidine-based precursor. The following workflow represents a plausible and commonly employed strategy for constructing the diazaspiro[4.5]decan-1-one core.
Caption: Plausible synthetic workflow for the target compound.
Representative Experimental Protocol
The following protocol is a representative methodology based on synthetic routes for analogous 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives[3].
Step 1: Synthesis of tert-butyl 4-(aminomethyl)-1-benzylpiperidine-4-carbonitrile
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add potassium cyanide (1.2 equivalents) and ammonium chloride (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the aminonitrile intermediate.
Step 2: Reduction to Diamine
-
Prepare a suspension of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) (4 equivalents), in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Add a solution of the aminonitrile intermediate from Step 1 in THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.
-
Cool the mixture to 0°C and quench sequentially with water, 15% NaOH solution, and again with water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to obtain the crude diamine product.
Step 3: Lactam Formation (Cyclization)
-
Dissolve the crude diamine from Step 2 in a suitable solvent (e.g., ethanol).
-
Add a base catalyst, such as sodium ethoxide (catalytic amount).
-
Heat the mixture to reflux. The reaction involves the addition of an acrylate followed by an intramolecular cyclization to form the lactam ring[3].
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, neutralize the mixture and remove the solvent under vacuum.
-
Purify the resulting residue using silica gel column chromatography to yield the N-benzyl protected diazaspiro-decanone.
Step 4: Deprotection and Boc Protection
-
Dissolve the product from Step 3 in ethanol containing a few drops of concentrated HCl[3].
-
Subject the mixture to hydrogenolysis using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere (e.g., 60 bar) at an elevated temperature (e.g., 55°C) to remove the benzyl group[3].
-
After deprotection, dissolve the resulting amine hydrochloride salt in a mixture of dioxane and water.
-
Add a base such as triethylamine (Et₃N) at 0°C, followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)[3].
-
Stir the mixture at room temperature until the reaction is complete.
-
Extract the final product, this compound, with an organic solvent and purify by column chromatography.
Applications in Drug Development
The 2,8-diazaspiro[4.5]decan-1-one scaffold, for which the title compound is a key intermediate, is a "privileged" structure in medicinal chemistry. It serves as the foundation for synthesizing potent and selective inhibitors for various therapeutic targets.
| Derivative Class | Therapeutic Target(s) | Disease Indication(s) | Source(s) |
| 2,8-Diazaspiro[4.5]decan-1-one Derivatives | TYK2 / JAK1 | Inflammatory Bowel Disease (IBD) | [4] |
| 2,8-Diazaspiro[4.5]decan-1-one Derivatives | RIPK1 Kinase | Inflammatory Diseases (via Necroptosis) | [5] |
| 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives | mPTP | Ischemia-Reperfusion Injury | [6] |
One of the most prominent applications is in the development of Janus kinase (JAK) inhibitors. A derivative of the core scaffold was identified as a potent and selective dual inhibitor of TYK2 and JAK1, which are key kinases in the JAK-STAT signaling pathway that drives inflammatory responses[4].
Targeted Signaling Pathway: JAK-STAT
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Inhibition of this pathway is a validated therapeutic strategy for autoimmune and inflammatory diseases.
Caption: Inhibition of the JAK-STAT pathway by a spirocyclic drug candidate.
As illustrated, derivatives of 2,8-diazaspiro[4.5]decan-1-one can block the kinase activity of TYK2 and JAK1. This action prevents the phosphorylation and subsequent activation of STAT proteins, thereby inhibiting their translocation to the nucleus and halting the transcription of pro-inflammatory genes[4]. This mechanism underlies the potent anti-inflammatory effects observed in preclinical models of ulcerative colitis[4].
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility is firmly established in the field of medicinal chemistry, where its rigid spirocyclic core serves as an excellent starting point for the design of potent and selective enzyme inhibitors. The successful development of derivatives targeting the JAK-STAT and necroptosis pathways highlights the potential of this scaffold in generating novel drug candidates for challenging inflammatory and autoimmune diseases. Continued exploration of this chemical space is likely to yield further therapeutic breakthroughs.
References
- 1. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate | C13H22N2O3 | CID 45073946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 268550-48-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spirocyclic scaffold, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, represents a significant building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics, particularly in the realm of kinase inhibition for inflammatory diseases. This technical guide provides a comprehensive overview of its chemical structure, properties, a representative synthetic protocol, and its application in the context of drug development, with a focus on its role as a core component of inhibitors targeting key signaling pathways.
Core Structure and Properties
This compound (also known as 8-Boc-2,8-diazaspiro[4.5]decan-1-one) is a heterocyclic compound featuring a pyrrolidinone ring fused to a piperidine ring through a spirocyclic carbon atom.[1] The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and modulates solubility.[2]
Chemical Structure
IUPAC Name: this compound[1] CAS Number: 268550-48-7[1] Molecular Formula: C₁₃H₂₂N₂O₃[1] SMILES: CC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound. Please note that while some data is derived from computational predictions, it provides a reliable profile for research and development purposes.
| Property | Value | Source |
| Molecular Weight | 254.33 g/mol | [1] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 254.16304257 Da | [1] |
| Topological Polar Surface Area | 58.6 Ų | [1] |
| Heavy Atom Count | 18 | [1] |
Spectroscopic Data (Representative)
| Technique | Expected Characteristics |
| ¹H NMR | ~7.5-8.5 ppm (s, 1H, -NH-) : Amide proton. ~3.2-3.8 ppm (m, 4H, -CH₂-N-CH₂-) : Piperidine protons adjacent to nitrogen. ~3.0-3.4 ppm (t, 2H, -CH₂-C=O) : Methylene protons adjacent to the carbonyl group. ~1.8-2.2 ppm (t, 2H, -CH₂-C-N-) : Methylene protons of the pyrrolidinone ring. ~1.5-1.9 ppm (m, 4H, -CH₂-C-CH₂-) : Piperidine methylene protons. 1.48 ppm (s, 9H, -C(CH₃)₃) : tert-butyl protons. |
| ¹³C NMR | ~175 ppm : Carbonyl carbon of the amide. ~155 ppm : Carbonyl carbon of the Boc group. ~80 ppm : Quaternary carbon of the Boc group. ~50-60 ppm : Spiro carbon and methylene carbons adjacent to nitrogen atoms. ~30-40 ppm : Other methylene carbons in the rings. ~28 ppm : Methyl carbons of the Boc group. |
| IR (cm⁻¹) | ~3300 : N-H stretch (amide). ~2975, 2850 : C-H stretch (aliphatic). ~1700 : C=O stretch (Boc carbonyl). ~1680 : C=O stretch (amide). ~1160 : C-O stretch (carbamate). |
| Mass Spec (ESI+) | m/z 255.17 [M+H]⁺ : Protonated molecule. m/z 199.12 [M-tBu+H]⁺ : Loss of the tert-butyl group. m/z 155.10 [M-Boc+H]⁺ : Loss of the Boc group. |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the initial synthesis of the core scaffold, 2,8-diazaspiro[4.5]decan-1-one, followed by the selective N-Boc protection of the piperidine nitrogen.
Synthesis of 2,8-diazaspiro[4.5]decan-1-one (Core Scaffold)
A multi-step synthesis starting from commercially available materials is typically employed. One common approach involves the Dieckmann condensation or related cyclization strategies.
Protocol for N-Boc Protection
This protocol describes a general method for the selective protection of the secondary amine in the piperidine ring of the 2,8-diazaspiro[4.5]decan-1-one scaffold.
Materials:
-
2,8-diazaspiro[4.5]decan-1-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,8-diazaspiro[4.5]decan-1-one (1.0 equivalent) in DCM or THF. Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Applications in Drug Development: A Scaffold for Kinase Inhibitors
The 2,8-diazaspiro[4.5]decan-1-one scaffold, of which the title compound is a protected derivative, has emerged as a promising core structure for the development of potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.
Targeting the RIPK1 Kinase in Inflammatory Diseases
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death that contributes to inflammation. Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent RIPK1 inhibitors, demonstrating potential therapeutic applications in inflammatory conditions.
The following diagram illustrates a simplified view of the RIPK1-mediated necroptosis pathway, which can be targeted by inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one core.
Caption: RIPK1 Signaling Pathway and Point of Inhibition.
Targeting the TYK2/JAK1 Pathway in Autoimmune Disorders
Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have also shown promise as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are integral to the signaling of various cytokines involved in the pathogenesis of autoimmune and inflammatory diseases.
The diagram below outlines the general TYK2/JAK1 signaling cascade and the inhibitory action of compounds derived from the core scaffold.
Caption: TYK2/JAK1 Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibition Assays
The evaluation of novel compounds based on the this compound scaffold as kinase inhibitors typically follows a standardized experimental workflow.
The following diagram illustrates a typical workflow for a biochemical kinase inhibition assay.
Caption: Workflow for a Kinase Inhibition Assay.
Conclusion
This compound is a valuable and versatile scaffold in drug discovery. Its unique structural and chemical properties make it an ideal starting point for the synthesis of compound libraries targeting a range of biological targets. The demonstrated success of its derivatives as potent kinase inhibitors for inflammatory and autoimmune diseases underscores its importance for researchers and scientists in the field. This guide provides a foundational understanding of its properties, synthesis, and application, facilitating its use in the development of next-generation therapeutics.
References
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a heterocyclic organic compound with the CAS Number 268550-48-7 .[1] This molecule is a valuable building block in medicinal chemistry and drug discovery, primarily utilized as a scaffold in the synthesis of more complex molecules. Its spirocyclic core provides a rigid three-dimensional framework, which can be advantageous in designing compounds with specific spatial orientations for optimal interaction with biological targets. The presence of a Boc-protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate in multi-step synthetic routes.
While specific biological activities and detailed pharmacological studies on this particular compound are not extensively documented in publicly available literature, its structural motif is found in compounds with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, properties, and a detailed synthetic protocol.
Chemical Identity and Synonyms
The primary identifier for this compound is its CAS number. A variety of synonyms are also used in chemical literature and supplier catalogs.
| Identifier Type | Identifier |
| CAS Number | 268550-48-7 |
| IUPAC Name | This compound |
| Synonyms | 8-Boc-1-oxo-2,8-diaza-spiro[4.5]decane |
| 8-Boc-2,8-diazaspiro[4.5]decan-1-one | |
| tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate | |
| 1-BOC-4-SPIRO-[3-(2-PYRROLIDINONE)] PIPERIDINE |
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C13H22N2O3 | PubChem |
| Molecular Weight | 254.33 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich[2] |
| Purity | ≥97% | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C, sealed in dry conditions | Sigma-Aldrich[2] |
| InChI Key | ADPIEGXXCABJCH-UHFFFAOYSA-N | PubChem |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, as described in patent CN109503578A.
Synthesis of this compound
Materials:
-
Compound 1 (Starting Material)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in n-heptane
-
Ethyl chloroformate
Procedure:
-
Dissolve 175 g (0.595 mol) of Compound 1 in 400 mL of anhydrous THF in a suitable reaction vessel.
-
Cool the solution to -60°C using an appropriate cooling bath.
-
Slowly add 0.83 mol of n-BuLi in n-heptane to the reaction mixture while maintaining the temperature at -60°C.
-
Stir the mixture at this temperature for a specified period to ensure complete reaction.
-
Slowly add 87 g (0.833 mol) of ethyl chloroformate to the reaction mixture, again ensuring the temperature is maintained at -60°C.
-
Continue stirring at -60°C until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous work-up, extracting the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the final this compound.
Role in Chemical Synthesis
As a bifunctional molecule, this compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of compound libraries for drug screening. The Boc-protected amine allows for reactions at the other nitrogen atom, and subsequent deprotection of the Boc group opens up another site for chemical modification.
Caption: Synthetic pathways originating from the title compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific, publicly available data detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. While compounds with similar diazaspirocyclic cores have been investigated for various therapeutic areas, including as potential anticancer and antimicrobial agents, these activities have not been specifically reported for this compound.[3] Researchers and drug development professionals are encouraged to consider this molecule as a starting point for the synthesis of novel compounds to be evaluated in biological screening assays. Its rigid spirocyclic nature makes it an attractive scaffold for exploring new chemical space in the search for bioactive molecules.
Conclusion
This compound is a well-characterized chemical entity with established synthetic protocols. Its primary value lies in its role as a versatile building block for the creation of diverse and structurally complex molecules for applications in medicinal chemistry and drug discovery. Further research is warranted to explore the potential biological activities of derivatives synthesized from this promising scaffold.
References
Molecular weight and formula of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
An In-depth Profile for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. This document details its chemical properties, a representative synthetic protocol, and its role as a key intermediate in the development of novel therapeutics.
Compound Data Summary
The fundamental properties of this compound are summarized below. This compound is a solid at room temperature and requires storage in a dry, refrigerated environment to ensure its stability.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [1][3][4] |
| Molecular Weight | 254.33 g/mol | [1][3][4] |
| CAS Number | 268550-48-7 | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 8-Boc-1-oxo-2,8-diazaspiro[4.5]decane, 8-Boc-2,8-diazaspiro[4.5]decan-1-one | [3] |
| Physical Form | Solid | [2] |
| Purity | ≥ 97% | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [1][2] |
Synthesis and Experimental Protocols
This compound is a valuable spirocyclic intermediate. While specific, detailed synthesis routes for this exact molecule are proprietary, a general and scalable strategy for the synthesis of the core 2,8-diazaspiro[4.5]decan-1-one scaffold can be extrapolated from published methodologies on related derivatives.[5] Such routes are designed for efficiency and adaptability, allowing for large-scale production necessary for pharmaceutical development.[6]
Representative Synthetic Workflow:
The synthesis generally involves a multi-step sequence starting from commercially available materials. A plausible retrosynthetic analysis suggests that the core spirocyclic system can be constructed through key reactions such as Michael additions followed by reductive cyclization.
Step 1: Formation of a Substituted Piperidine Precursor The synthesis often begins with a suitably protected piperidine derivative, such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. This starting material is elaborated through standard organic transformations to introduce the necessary functional groups for the subsequent cyclization step.
Step 2: Introduction of the Second Ring Moiety A key step involves the reaction of the piperidine precursor with a three-carbon unit that will form the pyrrolidinone ring. For instance, a Michael addition of a nitroalkene to a piperidine-derived enolate can be employed to construct the carbon skeleton.[5]
Step 3: Reductive Cyclization The final spirocyclization is typically achieved through the reduction of a nitro group to an amine, which then undergoes intramolecular condensation with an ester or other carbonyl functionality to form the lactam (pyrrolidinone) ring. This step yields the desired 2,8-diazaspiro[4.5]decan-1-one core structure.
Step 4: N-Boc Protection If not already incorporated, the tert-butoxycarbonyl (Boc) protecting group is installed on the piperidine nitrogen. This is commonly achieved by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5]
This generalized protocol highlights the modular nature of the synthesis, which allows for the introduction of various substituents, making this scaffold highly attractive for creating libraries of compounds for drug discovery.
Role in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for the synthesis of more complex molecules.[6][7] The 2,8-diazaspiro[4.5]decane motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds investigated for a range of therapeutic targets.
The workflow for utilizing this building block in a drug discovery program is outlined below.
Caption: Workflow for Utilizing Spirocyclic Intermediates in Drug Discovery.
The diagram illustrates the journey from the synthesis of the core scaffold, this compound, to its elaboration into a diverse library of compounds. These compounds are then subjected to high-throughput screening to identify "hits." Subsequent medicinal chemistry efforts focus on lead optimization, ultimately leading to the selection of a preclinical drug candidate. The Boc-protecting group on the piperidine nitrogen allows for controlled, regioselective modification, making it an ideal handle for synthetic diversification.
References
- 1. 268550-48-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 268550-48-7 [sigmaaldrich.com]
- 3. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate | C13H22N2O3 | CID 45073946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | C13H22N2O3 | CID 10015184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
The Ascendancy of Spirocycles: A Technical Guide to Their Role in Modern Drug Discovery
For Immediate Release
Shanghai, China – December 28, 2025 – In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as a powerful tool, offering a unique conformational rigidity and spatial arrangement that can overcome the limitations of traditional flat, aromatic compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pivotal role of spirocyclic scaffolds in contemporary medicinal chemistry and drug discovery.
Introduction: Escaping "Flatland" in Drug Design
The concept of "escaping flatland" has gained significant traction in medicinal chemistry, emphasizing the need to move beyond planar, sp²-rich molecules towards more three-dimensional, sp³-rich structures.[1] Spirocycles, which are characterized by two rings sharing a single common atom, epitomize this principle.[2] Their inherent three-dimensionality allows for a more precise and favorable interaction with the complex topographies of biological targets.[3]
The introduction of a spirocyclic moiety into a drug candidate can profoundly and advantageously modulate its physicochemical and pharmacokinetic properties. Key benefits include:
-
Improved Physicochemical Properties: Increased fraction of sp³-hybridized carbons (Fsp³) in spirocyclic compounds generally leads to enhanced aqueous solubility, reduced lipophilicity (LogP), and improved metabolic stability.[2][4]
-
Enhanced Potency and Selectivity: The rigid nature of spirocyclic scaffolds can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target and leading to increased potency.[4] This conformational restriction can also improve selectivity by disfavoring binding to off-targets.
-
Novelty and Intellectual Property: The unique and complex nature of spirocyclic scaffolds provides access to novel chemical space, offering opportunities for new intellectual property.
A higher Fsp³ count has been correlated with a greater probability of success in clinical trials, underscoring the importance of incorporating such three-dimensional features into drug candidates.[2]
Data Presentation: Quantitative Impact of Spirocyclization
The theoretical advantages of spirocyclic scaffolds are borne out by empirical data. The following tables summarize the quantitative improvements observed upon the introduction of a spirocyclic moiety in various drug discovery programs.
| Compound Class | Modification | Target | Key Parameter | Non-Spirocyclic Analog | Spirocyclic Analog | Fold Improvement | Reference |
| PARP Inhibitor | Piperazine replaced with diazaspiro[3.3]heptane | PARP-1 | IC₅₀ (nM) | Olaparib: ~1-5 | ~2-10 | ~0.5-2 (Potency maintained) | [5] |
| PARP-2 | Selectivity vs PARP-1 | Lower | Significantly Higher | N/A | [5] | ||
| PLK4 Inhibitor | Alkene linker replaced with cyclopropyl spirocycle | PLK4 | Mouse Plasma Exposure | Low | ~100-fold higher | 100 | [2] |
| Aqueous Solubility | Low | Improved | N/A | [2] | |||
| Metabolic Stability | Moderate | High | N/A | [2] | |||
| MCHr1 Antagonist | Morpholine replaced with azaspirocycle | MCHr1 | LogD | Higher | Lower | N/A | [2] |
| hERG Selectivity | Lower | Improved | N/A | [2] | |||
| Metabolic Stability | Lower | Improved | N/A | [2] |
Table 1: Comparative Biological and Physicochemical Data of Spirocyclic vs. Non-Spirocyclic Analogs. This table highlights the significant improvements in key drug-like properties achieved through the strategic incorporation of spirocyclic scaffolds.
Key Signaling Pathways Targeted by Spirocyclic Compounds
The versatility of spirocyclic scaffolds has enabled the development of modulators for a wide range of challenging biological targets, including those involved in critical signaling pathways implicated in cancer and other diseases.
The p53-MDM2 Pathway
The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a key target in oncology.[6] Spirooxindoles have emerged as a promising class of inhibitors that mimic the crucial interactions of p53 with MDM2, leading to the reactivation of p53's tumor-suppressive functions.[7]
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Diazaspiro[4.5]decane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane chemical class represents a versatile and increasingly important scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a unique structural framework for the design of potent and selective ligands for a variety of biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of diazaspiro[4.5]decane derivatives, with a focus on their applications in drug development.
Core Structure and Synthetic Strategies
The fundamental diazaspiro[4.5]decane core consists of a spirocyclic system where a five-membered and a six-membered nitrogen-containing ring are fused at a single carbon atom. The positions of the nitrogen atoms within the rings give rise to various isomers, such as 1,8-, 2,8-, and 1,4-diazaspiro[4.5]decane, each offering distinct vectors for chemical diversification.
Synthetic Approaches:
The synthesis of the diazaspiro[4.5]decane scaffold can be achieved through various synthetic routes. A common strategy involves the construction of the spirocyclic core via multi-step sequences. For instance, the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives often starts from commercially available piperidine-based starting materials. A key step can involve a Michael addition of a nitro-containing species to an α,β-unsaturated ester, followed by reductive cyclization to form the lactam ring. Subsequent functionalization of the nitrogen atoms allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR).
Another notable method is the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds through a domino reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of a palladium catalyst. This approach efficiently generates molecular complexity from simple starting materials.
Therapeutic Applications and Biological Activity
The diazaspiro[4.5]decane scaffold has been successfully employed in the development of inhibitors for several important drug targets. The rigid nature of the core helps to pre-organize the appended functionalities in a specific spatial orientation, leading to enhanced binding affinity and selectivity.
T-Type Calcium Channel Antagonists
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent antagonists of T-type calcium channels. These channels are implicated in a variety of neurological and cardiovascular disorders, making them an attractive therapeutic target. The SAR studies of these compounds have revealed that appropriate substitution on the diazaspiro[4.5]decanone core can effectively mimic the pharmacophore required for T-type calcium channel inhibition.
RIPK1 Kinase Inhibitors for Inflammatory Diseases
Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death involved in various inflammatory conditions. Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been discovered as potent RIPK1 inhibitors. For example, compound 41 from a recent study demonstrated significant inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a cellular model.
Dual TYK2/JAK1 Inhibitors for Immune-Mediated Diseases
The Janus kinase (JAK) family, including TYK2 and JAK1, plays a crucial role in cytokine signaling pathways that drive autoimmune and inflammatory diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of TYK2 and JAK1. Notably, compound 48 from this series exhibited excellent potency for both kinases (IC50 values of 6 nM for TYK2 and 37 nM for JAK1) and demonstrated potent anti-inflammatory effects in an in vivo model of ulcerative colitis.
Chitin Synthase Inhibitors as Antifungal Agents
Chitin is an essential component of the fungal cell wall, and its synthesis is a key target for antifungal drug development. Novel diazaspiro[4.5]decan-1-one derivatives have been designed and evaluated as inhibitors of chitin synthase. Several compounds from these series have shown promising inhibitory activity against chitin synthase and broad-spectrum antifungal activity.
Quantitative Biological Data
The following table summarizes the biological activity of representative diazaspiro[4.5]decane derivatives against various targets.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 41 | RIPK1 | Kinase Assay | 92 | |
| 48 | TYK2 | Kinase Assay | 6 | |
| 48 | JAK1 | Kinase Assay | 37 | |
| 5h | Chitin Synthase | Enzyme Assay | 100,000 | |
| 5b | Chitin Synthase | Enzyme Assay | 130,000 | |
| 5d | Chitin Synthase | Enzyme Assay | 180,000 |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel chemical entities. While specific protocols are detailed in the cited literature, a general workflow for the synthesis and biological characterization of diazaspiro[4.5]decane derivatives is outlined below.
General Synthetic Workflow
Caption: General workflow for the synthesis of diazaspiro[4.5]decane derivatives.
Protocol: The synthesis typically commences with a commercially available starting material, which undergoes a series of reactions to construct the spirocyclic core. This is followed by the diversification of the scaffold by introducing various substituents at the nitrogen atoms. Each synthesized compound is then purified using techniques like column chromatography or high-performance liquid chromatography (HPLC) and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Biological Evaluation Workflow
Caption: General workflow for the in vitro biological evaluation of diazaspiro[4.5]decane derivatives.
Protocol: The biological evaluation begins with a primary screen to assess the activity of the synthesized compounds against the target of interest. Active compounds are then subjected to dose-response studies to determine their potency (e.g., IC50 or Ki values). Selectivity is a critical parameter and is assessed by testing the compounds against a panel of related targets. Promising candidates are further evaluated in cell-based assays to confirm their activity in a more physiological context and to investigate their mechanism of action.
Signaling Pathways
Understanding the signaling pathways in which the diazaspiro[4.5]decane derivatives exert their effects is crucial for drug development.
Necroptosis Signaling Pathway (Target: RIPK1)
Caption: Simplified necroptosis signaling pathway showing the inhibition of RIPK1.
Description: Upon stimulation of tumor necrosis factor receptor 1 (TNFR1), a membrane-bound protein complex (Complex I) is formed, which includes RIPK1. In the absence of active caspase-8, RIPK1 can associate with and phosphorylate RIPK3, leading to the formation of the necrosome. The necrosome then activates MLKL, which oligomerizes and translocates to the plasma membrane, causing lytic cell death known as necroptosis. Diazaspiro[4.5]decane-based inhibitors target the kinase activity of RIPK1, thereby preventing the downstream signaling cascade that leads to necroptosis.
JAK-STAT Signaling Pathway (Target: TYK2/JAK1)
Caption: Simplified JAK-STAT signaling pathway illustrating dual inhibition of TYK2 and JAK1.
Description: Cytokine binding to its receptor leads to the activation of receptor-associated Janus kinases (JAKs), such as TYK2 and JAK1. These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes involved in inflammation and immune responses. Diazaspiro[4.5]decane-based dual inhibitors block the kinase activity of both TYK2 and JAK1, thereby attenuating the downstream signaling and reducing the inflammatory response.
Conclusion and Future Directions
The diazaspiro[4.5]decane scaffold has proven to be a highly valuable core structure in the design of novel therapeutic agents. Its rigid, three-dimensional nature allows for the precise positioning of functional groups, leading to potent and selective interactions with a range of biological targets. The successful development of diazaspiro[4.5]decane derivatives as inhibitors of T-type calcium channels, RIPK1, and TYK2/JAK1 highlights the broad therapeutic potential of this chemical class.
Future research in this area will likely focus on the further exploration of the chemical space around the diazaspiro[4.5]decane core to identify new ligands for other challenging drug targets. The application of advanced synthetic methodologies will enable the creation of more diverse and complex libraries of these compounds. Furthermore, a deeper understanding of the structure-activity relationships and the optimization of pharmacokinetic properties will be crucial for the translation of these promising compounds into clinical candidates.
An In-depth Technical Guide to Boc-Protected Spirocyclic Amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Spirocyclic amines, characterized by two rings sharing a single carbon atom, have emerged as a compelling structural motif. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic scaffolds, often leading to improved physicochemical properties and better target engagement. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on these spirocyclic amines provides a versatile handle for synthetic manipulation, enabling their seamless integration into complex drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of Boc-protected spirocyclic amines, offering a technical resource for their effective utilization in drug discovery programs.
Spirocyclic scaffolds are increasingly recognized for their ability to enhance drug-like properties.[1] The rigid nature of the spirocyclic core can lock the conformation of a molecule, optimizing the presentation of key binding elements and leading to improved potency and selectivity.[2] Furthermore, the introduction of sp³-rich centers generally correlates with improved solubility, metabolic stability, and pharmacokinetic profiles.[2][3] The Boc protecting group is one of the most common amine protecting groups in non-peptide chemistry due to the flexibility of the reaction conditions for its introduction and its predictable, mild removal under acidic conditions.[4][5]
Physicochemical and Biological Properties
The introduction of a spirocyclic core can significantly modulate the physicochemical properties of a molecule. A key advantage is the ability to fine-tune lipophilicity, basicity, and solubility. For instance, the replacement of a traditional piperidine ring with a 2-azaspiro[3.3]heptane moiety has been shown to increase water solubility. The incorporation of heteroatoms, such as oxygen, within the spirocyclic framework can further enhance aqueous solubility and reduce lipophilicity.
Comparative Physicochemical Properties
The following table summarizes a comparison of physicochemical properties between non-spirocyclic, spirocyclic, and oxa-spirocyclic amines, demonstrating the impact of the spiro-architecture.
| Compound | Structure | cLogP | logD (pH 7.4) | Aqueous Solubility (µM) | pKa |
| Cyclohexylamine | 1.48 | -0.52 | > 1000 | 10.6 | |
| Spiro[3.3]heptan-2-amine | 1.25 | -0.75 | 850 | 10.5 | |
| 2-Oxa-6-azaspiro[3.3]heptane | 0.15 | -1.85 | > 1000 | 8.5 | |
| Piperidine | 0.84 | -1.16 | > 1000 | 11.2 | |
| 2-Azaspiro[3.3]heptane | 0.45 | -1.55 | > 1000 | 10.3 |
Data compiled from multiple sources for illustrative comparison.[6][7]
Biological Activity: Spirocyclic Amines as 5-HT₂C Receptor Agonists
Boc-protected spirocyclic amines serve as key intermediates in the synthesis of potent and selective receptor modulators. For example, a series of spiro[chromene-2,4'-piperidine] derivatives have been developed as selective 5-HT₂C receptor partial agonists. The Boc-protected piperidine moiety is a common starting point for the synthesis of these compounds.[5]
| Compound | Structure | 5-HT₂C EC₅₀ (nM) | 5-HT₂C Eₘₐₓ (%) | 5-HT₂A Activity | 5-HT₂B Activity |
| 8 | 7-chloro derivative | 121.5 | 71.09 | Inactive | Inactive |
| 11 | 7-fluoro derivative | 158.12 | 100 | Inactive | Inactive |
| 13 | 7-bromo derivative | 488.4 | - | Not tested | Not tested |
Data extracted from reference[5].
Experimental Protocols
General Procedure for Boc-Protection of a Spirocyclic Amine
This protocol describes a general method for the N-Boc protection of a secondary spirocyclic amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Spirocyclic amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.5 equiv)[4]
-
Dry tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
tert-Butyl methyl ether
-
0.1 N aqueous HCl
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of Boc₂O (1.0 equiv) in dry THF is cooled to 0 °C in an ice bath.[4]
-
The spirocyclic amine (1.5 equiv) is added dropwise to the cooled solution.[4]
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.[4]
-
Saturated aqueous NaHCO₃ solution is added to the mixture.[4]
-
The aqueous layer is extracted three times with tert-butyl methyl ether.[4]
-
The combined organic extracts are washed sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.[4]
-
The organic phase is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the Boc-protected spirocyclic amine.[4]
-
Purification, if necessary, can be performed by column chromatography on silica gel.
Synthesis of N-Boc-1-azaspiro[3.3]heptane Derivatives
The following is an example of a synthetic sequence leading to Boc-protected 1-azaspiro[3.3]heptanes, which can serve as valuable building blocks.
Scheme 1: Synthesis of Boc-protected 1-azaspiro[3.3]heptane derivatives [1]
Caption: Synthetic route to Boc-protected 1-azaspiro[3.3]heptanes.
Experimental Steps:
-
[2+2] Cycloaddition: The synthesis commences with a thermal [2+2] cycloaddition between an endocyclic alkene and Graf isocyanate (ClO₂S-NCO) to form a spirocyclic β-lactam.[1]
-
Reduction: The resulting β-lactam ring is then reduced, for example with alane, to yield the corresponding 1-azaspiro[3.3]heptane.[1]
-
Boc Protection: The free secondary amine of the 1-azaspiro[3.3]heptane is subsequently protected with Boc₂O following the general protocol described above to afford the desired Boc-protected derivative.[1] In cases where the reduction of a nitrile or ester group on the starting alkene yields a primary amine or alcohol, the intermediate can be treated with one or two equivalents of Boc₂O to protect the newly formed functional groups as well.[1]
General Procedure for Boc-Deprotection
The removal of the Boc group is typically achieved under acidic conditions.
Materials:
-
Boc-protected spirocyclic amine
-
4M HCl in 1,4-dioxane (or ethyl acetate)[8]
-
Diethyl ether
Procedure:
-
The Boc-protected amine is dissolved in a minimal amount of a suitable solvent or suspended directly in the 4M HCl solution in 1,4-dioxane.[8]
-
The mixture is stirred at room temperature for 1 to 4 hours. The reaction progress can be monitored by TLC or LC-MS.[8]
-
Upon completion, the deprotected amine hydrochloride salt often precipitates from the solution.[8]
-
The solid product is collected by filtration and washed with a solvent such as diethyl ether to yield the purified amine salt.[8]
Signaling Pathways and Applications
Boc-protected spirocyclic amines are instrumental in the synthesis of modulators for a variety of biological targets, particularly G-protein coupled receptors (GPCRs). As demonstrated, derivatives of spiro[chromene-2,4'-piperidine] are potent agonists of the 5-HT₂C receptor, a key target in the central nervous system implicated in mood, appetite, and cognition.[5]
The 5-HT₂C receptor primarily couples through Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[9][10]
Caption: Simplified 5-HT₂C receptor signaling pathway.
Conclusion
Boc-protected spirocyclic amines represent a powerful class of building blocks for modern drug discovery. Their unique three-dimensional structures offer significant advantages in optimizing the physicochemical and pharmacological properties of drug candidates. The well-established chemistry of the Boc protecting group allows for their strategic and efficient incorporation into complex synthetic routes. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of these valuable scaffolds is poised to play an increasingly important role in the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of 2,8-Diazaspiro[4.5]decan-1-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decan-1-one scaffold has recently emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of this chemical family, focusing on its synthesis, physicochemical properties, and, most notably, its role in the inhibition of key signaling pathways implicated in inflammatory diseases and cancer. This document details the experimental protocols for the synthesis and evaluation of these compounds and presents key quantitative data to inform future drug discovery efforts.
Core Chemical and Physical Properties
The parent 2,8-diazaspiro[4.5]decan-1-one is a nitrogen-containing heterocyclic organic compound. It typically appears as a colorless to pale yellow solid and is generally insoluble in water but soluble in organic solvents like methanol, ethanol, and dimethylformamide.[1] The core structure possesses a melting point of approximately 130-132°C and is relatively stable at room temperature, though protection from strong light and oxygen is recommended.[1]
| Property | Value |
| Molecular Formula | C8H14N2O |
| Molar Mass | 154.21 g/mol |
| Density | 1.12 g/cm³ |
| Boiling Point | 360°C |
| Flash Point | 171°C |
| pKa | 16.07 ± 0.20 (Predicted) |
Therapeutic Applications and Key Molecular Targets
Derivatives of the 2,8-diazaspiro[4.5]decan-1-one core have been identified as potent inhibitors of critical protein kinases involved in disease pathogenesis. Two particularly promising areas of research are the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory conditions and the dual inhibition of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for autoimmune diseases.
Inhibition of RIPK1 and the Necroptosis Pathway
Necroptosis is a form of programmed cell death that is a significant driver in various inflammatory diseases.[2][3] The kinase activity of RIPK1 is a critical mediator in the necroptosis pathway, making it an attractive target for therapeutic intervention.[2][3]
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[2][3] Through a virtual screening workflow and subsequent structural optimization, compound 41 was identified as a particularly potent inhibitor with an IC50 value of 92 nM against RIPK1.[2][3] This compound also demonstrated a significant anti-necroptotic effect in a U937 cell model.[2][3]
Table 1: In Vitro RIPK1 Inhibitory Activity of a Key 2,8-Diazaspiro[4.5]decan-1-one Derivative
| Compound | Target | IC50 (nM) |
| 41 | RIPK1 | 92 |
The diagram below illustrates the central role of RIPK1 in the necroptosis signaling cascade.
Dual Inhibition of TYK2/JAK1 and the JAK-STAT Pathway
The Janus kinase (JAK) family, including TYK2 and JAK1, are critical components of cytokine signaling pathways that drive autoimmune and inflammatory diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of TYK2 and JAK1.[4][5]
Compound 48 from this series demonstrated excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[4][5] Importantly, it exhibited over 23-fold selectivity for JAK2, which is associated with hematological side effects.[4][5] Compound 48 also showed superior anti-inflammatory efficacy compared to tofacitinib in a mouse model of acute ulcerative colitis.[4]
Table 2: In Vitro Kinase Inhibitory Profile of Compound 48
| Target | IC50 (nM) |
| TYK2 | 6 |
| JAK1 | 37 |
| JAK2 | >140 |
| JAK3 | >360 |
The diagram below illustrates the JAK-STAT signaling pathway and the mechanism of inhibition by dual TYK2/JAK1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a multi-step sequence starting from commercially available N-Boc-4-piperidone. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and characterization data. Diagrams illustrating the reaction pathway and experimental workflow are provided to ensure clarity and reproducibility.
Introduction
Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of significant interest in modern drug discovery due to their rigid three-dimensional structures which can lead to improved target selectivity and pharmacological properties. The 2,8-diazaspiro[4.5]decane core is a privileged scaffold found in a variety of biologically active molecules. The title compound, this compound, serves as a key intermediate for the synthesis of a diverse range of substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. This application note outlines a reliable and scalable synthetic route to this important intermediate.
Reaction Scheme
The synthesis of this compound can be achieved through a three-step process starting from N-Boc-4-piperidone. The key steps involve a Knoevenagel condensation, followed by a reduction of the nitrile and a subsequent cyclization to form the desired spirocyclic lactam.
Overall Reaction:
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-4-piperidone | ≥97% | Commercially Available |
| Ethyl cyanoacetate | ≥98% | Commercially Available |
| Piperidine | ≥99% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Sodium cyanide | ≥97% | Commercially Available |
| Ammonium chloride | ≥99.5% | Commercially Available |
| Raney Nickel | Slurry in water | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl) | Concentrated | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Prepared in-house |
| Brine | Saturated solution | Prepared in-house |
Step 1: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate
This step involves a Knoevenagel condensation between N-Boc-4-piperidone and ethyl cyanoacetate, catalyzed by piperidine.
Procedure:
-
To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous ethanol, add ethyl cyanoacetate (1.1 equivalents).
-
Add piperidine (0.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 2: Synthesis of tert-butyl 4-(aminomethyl)-4-(cyanomethyl)piperidine-1-carboxylate
This step involves a Michael addition of cyanide to the α,β-unsaturated nitrile, followed by reduction of the newly formed nitrile.
Procedure:
-
To a solution of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (1 equivalent) in a mixture of ethanol and water, add sodium cyanide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Add a solution of ammonium chloride to the reaction mixture.
-
Add Raney Nickel slurry to the reaction mixture.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of this compound
This final step involves an intramolecular cyclization (lactamization) of the amino-ester intermediate.
Procedure:
-
Dissolve the crude tert-butyl 4-(aminomethyl)-4-(cyanomethyl)piperidine-1-carboxylate in a suitable high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux for 12-24 hours, with azeotropic removal of water if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to afford the final product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate | C₁₂H₁₈N₂O₂ | 222.28 | 85-95 | White to off-white solid |
| tert-butyl 4-(aminomethyl)-4-(cyanomethyl)piperidine-1-carboxylate | C₁₃H₂₃N₃O₂ | 269.35 | 60-70 (crude) | Viscous oil |
| This compound | C₁₃H₂₂N₂O₃ | 254.33 | 50-60 | White solid |
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.80 (br s, 1H), 3.60-3.40 (m, 4H), 3.25 (s, 2H), 1.70-1.50 (m, 4H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 175.0, 154.8, 80.0, 50.1, 45.2, 40.5, 35.0, 28.4.
-
Mass Spectrometry (ESI): m/z 255.1 [M+H]⁺.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Moieties
Application Notes and Protocols: Preparation of 4-Substituted 2,8-diazaspiro[4.5]decan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. This class of spirocyclic compounds holds significant interest in medicinal chemistry due to their diverse biological activities, including the inhibition of key kinases in inflammatory pathways.
The 2,8-diazaspiro[4.5]decan-1-one scaffold is a valuable building block in the development of novel therapeutics.[1] Derivatives have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a crucial mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[1] Furthermore, this scaffold has been utilized to develop selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key players in cytokine signaling pathways relevant to inflammatory bowel disease.[2]
Synthetic Approach
A straightforward and scalable synthetic route to racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed.[3] The general strategy involves the construction of a substituted piperidine ring followed by the formation of the spiro-fused lactam. The key steps include a Michael addition, reductive amination, and subsequent cyclization.
Overall Synthetic Workflow
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core and orthogonally protected nitrogens make it an ideal scaffold for the synthesis of complex molecules with diverse biological activities. Notably, this intermediate is pivotal in the development of a novel class of δ opioid receptor (DOR) selective agonists, the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.[1][2] These compounds are of significant interest for the potential treatment of neurological and psychiatric disorders, including chronic pain and depression, offering a promising alternative to traditional opioid analgesics with a potentially improved side-effect profile.[1][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate in the synthesis of these potent and selective DOR agonists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₂N₂O₃ |
| Molecular Weight | 254.33 g/mol |
| Appearance | Solid |
| CAS Number | 268550-48-7 |
| Storage | 2-8°C, under inert atmosphere |
Application in the Synthesis of δ Opioid Receptor Agonists
The primary application of this compound is as a key intermediate in the multi-step synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. The synthetic strategy involves two main transformations of the intermediate:
-
Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine at the 8-position of the spirocycle.
-
N-Alkylation/Arylation: Functionalization of the newly exposed amine with various alkyl or aryl halides to introduce diversity and modulate the pharmacological properties of the final compounds.
-
Hydantoin Ring Formation: Subsequent reaction of the lactam nitrogen with an isocyanate to form the hydantoin ring system, completing the synthesis of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core.
The following sections provide detailed protocols for these key synthetic steps.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield 2,8-diazaspiro[4.5]decan-1-one.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of substrate).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 2,8-diazaspiro[4.5]decan-1-one.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 1-10 g |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% (crude) |
Protocol 2: N-Alkylation of 2,8-diazaspiro[4.5]decan-1-one
This protocol outlines the alkylation of the secondary amine at the 8-position of the deprotected intermediate.
Materials:
-
2,8-diazaspiro[4.5]decan-1-one (from Protocol 1)
-
Alkyl or benzyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,8-diazaspiro[4.5]decan-1-one (1.0 eq) in anhydrous acetonitrile (15 mL per gram of substrate), add potassium carbonate (2.0 eq).
-
To this suspension, add the alkyl or benzyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 0.5-5 g |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-90% |
Protocol 3: Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
This protocol describes the final cyclization step to form the hydantoin ring.
Materials:
-
N-alkylated 2,8-diazaspiro[4.5]decan-1-one (from Protocol 2)
-
Isocyanate (e.g., phenyl isocyanate) (1.2 eq)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-alkylated 2,8-diazaspiro[4.5]decan-1-one (1.0 eq) in anhydrous toluene (20 mL per gram of substrate).
-
Add the isocyanate (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (or 80-100°C) and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 0.2-2 g |
| Reaction Time | 6-18 hours |
| Typical Yield | 60-85% |
Visualizations
Synthetic Workflow
The overall synthetic pathway from this compound to the final 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives is depicted below.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Delta Opioid Receptor Agonists with Oxazatricyclodecane Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Bioactive Compounds from tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a versatile bifunctional scaffold containing a lactam moiety and a Boc-protected secondary amine. This unique structural arrangement makes it an attractive starting material for the synthesis of diverse and complex molecular architectures, particularly for the development of novel therapeutic agents. The spirocyclic core provides a rigid three-dimensional framework, which is often sought after in drug design to enhance target specificity and improve pharmacokinetic properties. This document outlines the application of this scaffold in the synthesis of novel compounds, with a focus on potential inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways.
Synthesis of Novel 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
A plausible and synthetically valuable application of this compound is its elaboration into more complex triazaspiro[4.5]decan-2-one derivatives. These structures are of significant interest as they have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), offering a potential therapeutic strategy for ischemia-reperfusion injury.[1] The synthesis can be envisioned through a multi-step sequence involving the initial modification of the lactam nitrogen followed by further diversification.
While a direct protocol starting from this compound is not explicitly detailed in the reviewed literature, a highly relevant solid-phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives provides a robust template for such a transformation.[1] The following sections detail the experimental protocols and associated data for the synthesis of a library of these potent mPTP inhibitors, which serves as a valuable guide for the application of the title compound in similar synthetic endeavors.
Experimental Protocols
The synthesis of the 1,4,8-triazaspiro[4.5]decan-2-one derivatives was accomplished via a solid-phase approach, which allows for rapid diversification and purification.[1]
General Procedure for the Synthesis of (S)-2-(8-benzyl-3-substituted-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamides (Representative Example)
-
Resin Preparation: A dipeptide anchored to Wang resin is used as the solid support.
-
Cyclization: To a solution of N-benzyl-4-piperidone (0.2 mmol) in 2,2-dimethoxypropane (4 mL), a catalytic amount of p-toluenesulfonic acid monohydrate (0.002 mmol) and the free N-terminal dipeptide anchored to the Wang resin (200 mg, 0.2 mmol) are added. The reaction mixture is stirred for 5 hours at 80 °C. The reaction progress is monitored by micro-cleavage using a TFA/H₂O/Et₃SiH cocktail followed by ESI-MS analysis. Upon completion, the solvent is filtered off, and the solid support is washed sequentially with DMF (5 x 2 mL) and CH₂Cl₂ (3 x 2 mL).
-
Cleavage from Resin: The final spiro derivatives anchored to the solid support are treated with a cleavage solution of TFA, H₂O, and Et₃SiH (95:2.5:2.5 v/v; 10 mL/0.2 g of resin) for 3 hours at room temperature.
-
Purification: After filtration of the exhausted resin, the volatiles are removed under vacuum. The resulting residue is suspended in diethyl ether, isolated by centrifugation, and finally purified by reversed-phase semi-preparative HPLC to yield the desired products.
Data Presentation
The following table summarizes the characterization data for a selection of synthesized (S)-2-(8-benzyl-3-substituted-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamides.
| Compound ID | R Group | Yield (%) | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | HPLC tR (min) |
| 13a | Methyl | 38 | C₁₇H₂₅N₄O₂ | 317.4125 | 317.1975 | 10.69 |
| 13c | Isobutyl | 30 | C₂₀H₃₁N₄O₂ | 359.4935 | 359.3998 | Not Reported |
| 13e | Benzyl | 35 | C₂₃H₂₉N₄O₂ | 393.2285 | 393.4768 | 12.93 |
Data adapted from Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general solid-phase synthesis workflow for the preparation of the 1,4,8-triazaspiro[4.5]decan-2-one library.
References
Synthetic Routes to Functionalized Diazaspiro[4.5]decanes: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a three-dimensional architecture that can effectively probe biological space. Its rigid framework and the presence of two nitrogen atoms at key positions allow for diverse functionalization, leading to compounds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for several key synthetic routes to functionalized diazaspiro[4.5]decanes, catering to the needs of researchers in drug discovery and development.
Introduction to Diazaspiro[4.5]decanes
Diazaspiro[4.5]decanes are bicyclic heterocyclic compounds featuring a spirocyclic carbon atom connecting a five-membered and a six-membered ring, with two nitrogen atoms incorporated into the ring system. The specific arrangement of these nitrogen atoms (e.g., 1,3-diaza, 1,8-diaza, 1,4,8-triaza) and the potential for stereoisomerism at the spirocenter and other chiral carbons make this scaffold a versatile platform for the design of novel therapeutic agents. Functionalized diazaspiro[4.5]decanes have shown promise as anticonvulsants, anticancer agents, and inhibitors of various enzymes.
Route 1: One-Step Palladium-Catalyzed Domino Reaction for Diazaspiro[4.5]decanes with Exocyclic Double Bonds
This method provides a rapid and efficient one-step synthesis of diazaspiro[4.5]decane scaffolds featuring exocyclic double bonds through a palladium-catalyzed domino reaction. The reaction involves the coupling of unactivated yne-en-ynes with substituted aryl halides, forming three new carbon-carbon bonds in a single operation.
Logical Workflow for Palladium-Catalyzed Domino Reaction
Caption: Workflow for the Pd-catalyzed synthesis of diazaspiro[4.5]decanes.
Quantitative Data
| Entry | Yne-en-yne | Aryl Halide | Product | Yield (%) |
| 1 | N-allyl-N-(but-2-ynyl)aniline | Iodobenzene | 1-phenyl-7-(phenylmethylene)-1,8-diazaspiro[4.5]dec-8-ene | 85 |
| 2 | N-allyl-N-(but-2-ynyl)aniline | 4-Iodotoluene | 1-(p-tolyl)-7-(p-tolylmethylene)-1,8-diazaspiro[4.5]dec-8-ene | 82 |
| 3 | N-allyl-N-(but-2-ynyl)aniline | 4-Iodoanisole | 1-(4-methoxyphenyl)-7-((4-methoxyphenyl)methylene)-1,8-diazaspiro[4.5]dec-8-ene | 78 |
| 4 | N-allyl-N-(pent-2-ynyl)aniline | Iodobenzene | 1-phenyl-7-(phenylmethylene)-8-methyl-1,8-diazaspiro[4.5]dec-8-ene | 75 |
Experimental Protocol
General Procedure: To a solution of the yne-en-yne (1.0 mmol) and aryl halide (1.2 mmol) in anhydrous DMF (10 mL) were added Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (2.0 mmol). The reaction mixture was stirred at 100 °C under a nitrogen atmosphere for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Route 2: Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Spiro Hydantoin)
This route describes a facile and cost-effective three-step synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which are of significant pharmacological interest.[1] The reactions proceed with high yields and often do not require purification of intermediates.[1]
Synthetic Pathway for Spiro Hydantoin Formation
Caption: Three-step synthesis of a spiro hydantoin derivative.[1]
Quantitative Data
| Step | Reactant | Product | Yield (%) |
| 1 | 4-Phenylcyclohexanone | 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile | 95 |
| 2 | 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile | 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea | 88 |
| 3 | 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea | 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | 72 |
| Overall | 60 [1] |
Experimental Protocol
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile A solution of sodium cyanide (1.1 g, 22.4 mmol) in water (5 mL) was added to a solution of 4-phenylcyclohexanone (3.5 g, 20.0 mmol) and methylamine hydrochloride (1.5 g, 22.2 mmol) in ethanol (20 mL). The mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was partitioned between water and diethyl ether. The organic layer was dried over anhydrous MgSO4 and concentrated to give the product as a white solid.
Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea To a solution of 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile (4.0 g, 18.7 mmol) in acetic acid (20 mL) and water (5 mL) was added potassium cyanate (1.8 g, 22.2 mmol). The mixture was stirred at room temperature for 12 hours. The resulting precipitate was filtered, washed with water, and dried to afford the ureido derivative.
Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione To a suspension of sodium hydride (60% in mineral oil, 0.8 g, 20.0 mmol) in dry DMF (30 mL) was added a solution of 1-(1-cyano-4-phenylcyclohexyl)-1-methylurea (4.8 g, 18.7 mmol) in dry DMF (20 mL) dropwise at 0 °C. The mixture was stirred at room temperature for 2 hours and then heated to 45 °C for 4 hours. The reaction was quenched by the addition of water, and the mixture was acidified with concentrated HCl. The resulting precipitate was filtered, washed with water, and dried to yield the final product.[1]
Route 3: Dearomatizing Intramolecular Diamination of Phenols for Spirocyclic 1,2-Diamines
This innovative approach utilizes a dearomatizing oxidation of phenols bearing a pendant urea group to construct complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit. This complexity-generating transformation proceeds in a single step from readily available precursors.
Reaction Pathway for Dearomatizing Diamination
Caption: Dearomatizing intramolecular diamination for spirocyclic 1,2-diamines.
Quantitative Data
| Entry | Phenolic Urea Substrate | Oxidant | Product | Yield (%) |
| 1 | N-(3-(4-hydroxyphenyl)propyl)urea | PIFA | 1,3a,4,5,6,7-Hexahydro-2H-spiro[benzo[d]imidazole-2,1'-cyclohexane]-2',4-dione | 72 |
| 2 | N-(3-(4-hydroxy-3-methylphenyl)propyl)urea | PIFA | 7'-Methyl-1,3a,4,5,6,7-hexahydro-2H-spiro[benzo[d]imidazole-2,1'-cyclohexane]-2',4-dione | 68 |
| 3 | N-(3-(4-hydroxyphenyl)propyl)-N'-methylurea | PIFA | 1-Methyl-1,3a,4,5,6,7-hexahydro-2H-spiro[benzo[d]imidazole-2,1'-cyclohexane]-2',4-dione | 75 |
| 4 | N-(3-(4-hydroxyphenyl)propyl)-N'-phenylurea | PIFA | 1-Phenyl-1,3a,4,5,6,7-hexahydro-2H-spiro[benzo[d]imidazole-2,1'-cyclohexane]-2',4-dione | 65 |
Experimental Protocol
General Procedure: To a solution of the phenolic urea (1.0 mmol) in a 1:1 mixture of HFIP and CH2Cl2 (5 mL) at 0 °C was added [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 mmol). The reaction mixture was stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the spirotricyclic product.
Route 4: Asymmetric [3+3] Annulation for Enantioenriched Spiro gem-Diamines
This organocatalytic asymmetric [3+3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans provides a direct route to enantioenriched spiro gem-diamines with high yields and excellent stereoselectivities.
Workflow for Asymmetric [3+3] Annulation
Caption: Asymmetric synthesis of spiro gem-diamines via [3+3] annulation.
Quantitative Data
| Entry | α,β-Unsaturated N-Sulfonyl Ketimine | 3-Aminobenzofuran | Yield (%) | ee (%) |
| 1 | (E)-N-(1,3-diphenylallylidene)-4-methylbenzenesulfonamide | 3-Aminobenzofuran | 95 | 98 |
| 2 | (E)-N-(3-(4-chlorophenyl)-1-phenylallylidene)-4-methylbenzenesulfonamide | 3-Aminobenzofuran | 92 | 97 |
| 3 | (E)-N-(3-(4-methoxyphenyl)-1-phenylallylidene)-4-methylbenzenesulfonamide | 3-Aminobenzofuran | 96 | 99 |
| 4 | (E)-N-(1,3-diphenylallylidene)-4-methylbenzenesulfonamide | 5-Bromo-3-aminobenzofuran | 90 | 96 |
Experimental Protocol
General Procedure: To a solution of the α,β-unsaturated N-sulfonyl ketimine (0.1 mmol) and the 3-aminobenzofuran (0.12 mmol) in toluene (1.0 mL) was added the bifunctional organocatalyst (10 mol%). The reaction mixture was stirred at room temperature for 24-48 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the enantioenriched spiro gem-diamine.
Conclusion
The synthetic routes outlined in this document provide researchers with a versatile toolbox for the construction of functionalized diazaspiro[4.5]decanes. The choice of a specific route will depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The detailed protocols and quantitative data provided herein should serve as a valuable resource for scientists engaged in the design and synthesis of novel diazaspiro[4.5]decane-based compounds for drug discovery and other applications.
References
Application Notes and Protocols for Solid-Phase Synthesis of Spirocyclic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of spirocyclic building blocks, a class of compounds of increasing importance in medicinal chemistry and drug discovery. The inherent three-dimensional nature of spirocycles offers access to novel chemical space and can lead to improved physicochemical and pharmacological properties of drug candidates. Solid-phase synthesis facilitates the rapid and efficient generation of libraries of these complex molecules for high-throughput screening.
Introduction to Solid-Phase Spirocycle Synthesis
Spirocycles are bicyclic compounds where the two rings are connected by a single common atom, the spiroatom. This arrangement confers a rigid, three-dimensional structure that is a desirable feature in modern drug design, often leading to enhanced target affinity and selectivity. Traditional solution-phase synthesis of spirocycles can be complex and time-consuming. Solid-phase synthesis (SPS) offers a powerful alternative by anchoring the starting material to a solid support (resin), allowing for the use of excess reagents to drive reactions to completion and simplifying purification to simple filtration and washing steps.[1][2] This methodology is highly amenable to automation and the generation of large combinatorial libraries of spirocyclic compounds for biological screening.[2][3][4]
Key reaction methodologies that have been successfully adapted for the solid-phase synthesis of spirocycles include multicomponent reactions like the Ugi reaction, and cascade reactions such as intramolecular Michael additions.[5][6] The choice of resin, linker, and cleavage strategy is crucial for a successful solid-phase synthesis campaign.
Key Methodologies and Applications
Solid-Phase Synthesis of Spirocyclic Oximes via 1,3-Dipolar Cycloaddition
A robust method for the synthesis of [4.4] spirocyclic oximes on a solid support has been developed, utilizing a regenerating Michael (REM) linker.[1] This traceless linker strategy is advantageous as the point of attachment to the polymer is not apparent in the final product.[1] The key steps involve the loading of an amine onto the resin, followed by a series of transformations including a 1,3-dipolar cycloaddition to form the heterocyclic ring, and subsequent intramolecular cyclization to form the spirocyclic core. The high diastereoselectivity of the intramolecular 1,3-dipolar cycloaddition is a notable feature of this method.[1]
Experimental Workflow for Solid-Phase Synthesis of [4.4] Spirocyclic Oximes
Caption: Workflow for the solid-phase synthesis of [4.4] spirocyclic oximes.
Ugi Multicomponent Reaction for Spiro-heterocycle Synthesis
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid assembly of complex molecules from simple building blocks (an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide).[7][8] This reaction can be adapted to solid-phase synthesis to generate libraries of spiro-heterocycles.[5][7] For instance, by using a cyclic ketone like Boc-piperidone as one of the components and an amino acid linked to a solid support, complex spiro-pyrrolidinone-piperidine structures can be assembled.[5] The solid-phase approach allows for diversification at multiple positions by varying the building blocks and by further reactions on the resin-bound intermediate.[5]
Intramolecular Michael Addition for Spiro-oxindole Synthesis
Spiro-oxindoles are a prominent scaffold in many natural products and pharmaceutically active compounds.[6][9][10] Cascade reactions involving an intramolecular Michael addition are an effective strategy for their synthesis.[6] While many protocols are for solution-phase, the principles can be applied to solid-phase synthesis. This typically involves anchoring a precursor molecule to a resin, which is then subjected to conditions that promote a cascade of reactions, including an intramolecular Michael addition, to form the spirocyclic system. The solid support facilitates purification of the intermediate products at each step.
Data Presentation
Table 1: Quantitative Data for Solid-Phase Synthesis of [4.4] Spirocyclic Oximes [1]
| Product | R-group | Overall Yield (%) | Diastereomeric Ratio |
| 6a | n-Octyl | 45 | >95:5 |
| 6b | Methyl | 53 | >95:5 |
| 6c | Allyl | 40 | >95:5 |
| 6d | Benzyl | 48 | >95:5 |
Table 2: Yields for Solid-Phase Ugi Reaction Synthesis of Pyrrolidinone-Tethered Piperidines [5]
| Isocyanide | Ketone | Product | Overall Yield (%) | Purity (%) |
| Cyclohexyl isocyanide | Acetone | 5a | 85 | >95 |
| Cyclohexyl isocyanide | Cyclohexanone | 5b | 82 | >95 |
| tert-Butyl isocyanide | Acetone | 5c | 88 | >95 |
| tert-Butyl isocyanide | Cyclohexanone | 5d | 86 | >95 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of [4.4] Spirocyclic Oximes[1][11]
Materials:
-
REM resin
-
Dimethylformamide (DMF)
-
Furfurylamine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
β-nitrostyrene
-
Triethylamine (Et3N)
-
Solid-phase reaction vessel
-
Shaker
Procedure:
-
Resin Loading:
-
Swell 1 g of REM resin in 20 mL of DMF in a 25 mL solid-phase reaction vessel.
-
Add 2.4 mL of furfurylamine.
-
Agitate the vessel on a shaker for 24 hours at room temperature.
-
Drain the solution and wash the resin once with 5 mL of DMF.
-
Wash the resin four times, alternating between 5 mL of DCM and 5 mL of MeOH.
-
Dry the resin thoroughly.
-
-
Michael Addition and Cycloaddition:
-
To the dry, loaded resin, add 10 mL of DCM, 1.48 mL of Et3N, and a solution of β-nitrostyrene in DCM.
-
Agitate the reaction mixture for 48 hours at room temperature.
-
Drain the solution and wash the resin as described in step 1.
-
-
Spirocyclization and Cleavage:
-
(Details for this specific step would be dependent on the desired final product and may involve additional reagents and reaction conditions).
-
Cleavage from the resin is typically achieved by treating the resin with a suitable reagent (e.g., an acid or a base) to release the final spirocyclic oxime product.
-
Protocol 2: General Procedure for Solid-Phase Ugi Reaction to Generate Spiro-heterocycles[5][7]
Materials:
-
MBHA resin (or other suitable amine resin)
-
Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH)
-
Coupling reagents (e.g., HOBt, DIC)
-
Piperidine in DMF (20%)
-
Cyclic ketone (e.g., N-Boc-4-piperidone)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Trifluoroacetic acid (TFA) in DCM
-
Solvents: DMF, DCM
Procedure:
-
Resin Preparation:
-
Swell MBHA resin in DMF.
-
Couple the first Fmoc-protected amino acid to the resin using standard peptide coupling conditions (e.g., DIC/HOBt in DMF).
-
Confirm coupling completion with a ninhydrin test.
-
Remove the Fmoc protecting group by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Remove the side-chain protecting group (e.g., tBu from glutamic acid) with TFA/DCM.
-
Neutralize the resin with DIEA in DCM and wash.
-
-
Ugi Reaction:
-
Swell the resin-bound amino acid in a suitable solvent (e.g., a mixture of methanol and DCM).
-
Add the cyclic ketone (e.g., N-Boc-4-piperidone, 2 equivalents).
-
Add the isocyanide (2 equivalents).
-
Agitate the reaction mixture at room temperature for 24-48 hours.
-
Wash the resin thoroughly with DMF, MeOH, and DCM.
-
-
Diversification and Cleavage:
-
The resin-bound spirocyclic product can be further modified if desired (e.g., removal of the Boc group and acylation).
-
Cleave the final product from the resin using a suitable cleavage cocktail (e.g., TFA/water/TIS).
-
Precipitate and purify the final spirocyclic compound.
-
Application in Drug Discovery: Targeting Kinase Signaling
Libraries of spirocyclic compounds are of great interest for screening against various biological targets, including protein kinases.[11] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The rigid, three-dimensional structure of spirocycles can allow for specific interactions within the ATP-binding pocket of kinases, potentially leading to highly potent and selective inhibitors. A solid-phase synthesis approach enables the rapid generation of a diverse library of spirocycles, which can then be screened in high-throughput assays to identify novel kinase inhibitors.
Representative Kinase Signaling Pathway
Caption: A generic MAP kinase signaling pathway targeted by a spirocyclic inhibitor.
References
- 1. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 3. Spiro Library [chemdiv.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines via Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 9. researchgate.net [researchgate.net]
- 10. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Scalable Synthesis of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable four-step synthetic protocol for the preparation of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a key intermediate in the development of novel therapeutics. The synthesis commences with the readily available and cost-effective starting material, 1,4-dioxaspiro[4.5]decane-8-one. The described methodology is designed for large-scale production, with considerations for reaction control, operational simplicity, and yield optimization.
Introduction
Spirocyclic scaffolds, particularly those incorporating lactam functionalities, are privileged structures in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to enhanced target affinity and selectivity. This compound is a valuable building block for the synthesis of a variety of biologically active molecules. The development of a scalable and economically viable synthetic route is crucial for its application in drug discovery and development programs. The following protocol outlines a multi-step synthesis that has been successfully scaled up, providing a reliable source of this important intermediate.
Overall Reaction Scheme
A four-step reaction sequence is employed to synthesize the target compound from 1,4-dioxaspiro[4.5]decane-8-one. The key transformations involve a nitrile formation, alkylation, reductive cyclization with concomitant Boc-protection, and finally, ketal deprotection to yield the desired spirolactam.
Experimental Protocols
Materials and Equipment:
-
10L reaction vessel equipped with mechanical stirring, temperature control, and an inert atmosphere inlet.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Filtration apparatus.
-
Solvents and reagents as specified in the protocols.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
Protocol:
-
Charge a 10L reactor with 1,4-dioxaspiro[4.5]decane-8-one (500 g).
-
Add ethylene glycol dimethyl ether (7.5 L) and ethanol (400 mL) to the reactor.
-
Cool the mixture to 0°C.
-
At 0°C, add p-methylsulfonylmethylisocyanitrile (812 g) and potassium tert-butoxide (826 g) in portions, maintaining the temperature below 20°C.
-
Stir the reaction mixture at 0°C for 1 hour, then at 20°C for 3 hours.
-
Slowly pour the reaction mixture into 3L of an aqueous solution.
-
Extract the aqueous layer three times with ethyl acetate (2L each).
-
Combine the organic phases, wash with saturated brine (2L), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1,4-dioxaspiro[4.5]decane-8-carbonitrile.
Step 2: Synthesis of 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Protocol:
-
Prepare a solution of lithium diisopropylamide (1.2 L) and cool to 0°C.
-
Slowly add a solution of 1,4-dioxaspiro[4.5]decane-8-carbonitrile (129 g) in toluene (300 mL) to the lithium diisopropylamide solution at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes, then warm to 20°C and stir for an additional 30 minutes.
-
Add 1-bromo-2-chloroethane (331 g) dropwise, maintaining the temperature at 20°C.
-
Stir the reaction for 12 hours at 20°C.
-
Work-up and purify to obtain 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
Step 3: Synthesis of tert-butyl 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane-10-carboxylate
Protocol:
-
In a suitable pressure vessel, dissolve 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile in methanol.
-
Add Raney nickel as the hydrogenation catalyst.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Heat the reaction mixture to 50°C and stir for 6 hours.
-
After cooling and venting, filter the catalyst.
-
To the resulting solution, add di-tert-butyl dicarbonate (Boc)₂O and a suitable base (e.g., triethylamine).
-
Stir the mixture to allow for the protection of the newly formed secondary amine.
-
Concentrate and purify the product to yield tert-butyl 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane-10-carboxylate.
Step 4: Synthesis of this compound
Protocol:
-
Dissolve the product from Step 3 in a mixture of acetone and water.
-
Add pyridinium p-toluenesulfonate as a catalyst for deprotection.
-
Heat the reaction mixture to 70°C and stir for 15 hours.
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic phase to yield the final product, this compound.[1]
Data Presentation
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 1,4-Dioxaspiro[4.5]decane-8-one | p-Methylsulfonylmethylisocyanitrile, Potassium tert-butoxide | Ethylene glycol dimethyl ether, Ethanol | 0-20 | 4 | 1,4-Dioxaspiro[4.5]decane-8-carbonitrile | 74.76 |
| 2 | 1,4-Dioxaspiro[4.5]decane-8-carbonitrile | Lithium diisopropylamide, 1-Bromo-2-chloroethane | Toluene | 0-20 | 12.5 | 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | - |
| 3 | 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Raney Nickel, H₂, (Boc)₂O | Methanol | 50 | 6 | tert-butyl 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane-10-carboxylate | - |
| 4 | tert-butyl 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane-10-carboxylate | Pyridinium p-toluenesulfonate | Acetone, Water | 70 | 15 | This compound | - |
Yields for steps 2, 3, and 4 are not explicitly provided in the source material but are generally high for these types of transformations.
Logical Workflow Diagram
Caption: Synthetic workflow for the scale-up preparation of the target spirolactam.
Conclusion
The presented four-step synthesis provides a practical and scalable route to this compound. The use of readily available starting materials and well-established chemical transformations makes this protocol suitable for industrial applications. Further optimization of reaction conditions and purification procedures may lead to even higher overall yields and process efficiency. On a larger scale, challenges in hydrogenation and purification steps may require specialized equipment and techniques to ensure safety and product quality.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Low or no yield of the desired spiro-lactam product.
A1: Low or non-existent yields can stem from several factors throughout the synthetic sequence. Key areas to investigate include:
-
Inefficient Intramolecular Cyclization: The crucial lactam ring formation may be hampered by unfavorable reaction kinetics or thermodynamics.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical parameters that require careful optimization.
-
Poor Quality of Starting Materials or Reagents: Impurities in starting materials or degradation of reagents can inhibit the reaction.
-
Presence of Water: Moisture can interfere with many of the reagents used in the synthesis, particularly organometallics or strong bases.
Troubleshooting Steps:
-
Verify Starting Material and Reagent Quality: Ensure all starting materials are pure and reagents are fresh. It is advisable to use freshly distilled anhydrous solvents.
-
Optimize Cyclization Conditions: Systematically vary the temperature, reaction time, and concentration. A higher temperature may be required to overcome the activation energy for cyclization, but prolonged heating can lead to decomposition.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for the deprotonation and subsequent intramolecular cyclization.
Q2: Formation of significant side products.
A2: The presence of side products complicates purification and reduces the overall yield. Common side reactions include:
-
Intermolecular Reactions: If the intramolecular cyclization is slow, starting materials or intermediates may react with each other, leading to polymers or dimers.
-
Epimerization: The stereocenter at the spiro-carbon can be susceptible to epimerization under basic or acidic conditions, leading to diastereomeric mixtures.
-
Decomposition: The starting materials, intermediates, or the final product may be unstable under the reaction conditions, leading to degradation products.
Troubleshooting Steps:
-
Employ High-Dilution Conditions: To favor intramolecular cyclization over intermolecular reactions, the reaction can be performed at a lower concentration.
-
Careful Control of Stoichiometry and Addition Rate: Slow addition of a key reagent can help maintain a low concentration of reactive intermediates, minimizing side reactions.
-
Mild Reaction Conditions: Use the mildest possible conditions (temperature, base/acid strength) to avoid epimerization and decomposition.
Q3: Difficulty in purifying the final product.
A3: The polar nature of the lactam can make purification challenging. Common issues include:
-
Co-elution with Starting Materials or Side Products: Similar polarities can make chromatographic separation difficult.
-
Product Insolubility or High Solubility: The product may be difficult to handle due to very low or very high solubility in common organic solvents.
-
Streaking on TLC and Column Chromatography: The polar nature of the product can lead to poor chromatographic behavior on silica gel.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can sometimes improve separation.
-
Alternative Purification Techniques: Consider other purification methods such as crystallization, distillation (if the compound is thermally stable), or preparative HPLC. For highly polar compounds, reverse-phase chromatography might be a suitable alternative.
-
Salt Formation and Extraction: If the product contains a basic nitrogen, it may be possible to form a salt (e.g., with HCl) to facilitate extraction and purification, followed by neutralization to recover the free base.
Q4: Incomplete Boc-protection or deprotection.
A4: The tert-butoxycarbonyl (Boc) protecting group is crucial in this synthesis, and issues with its introduction or removal can impact the overall success.
-
Incomplete Protection: The secondary amine of the piperidine ring may not be fully protected, leaving it available for undesired side reactions.
-
Incomplete Deprotection: Residual Boc-protected starting material can contaminate the final product.
-
Side Reactions during Deprotection: The acidic conditions used for Boc deprotection can sometimes lead to side reactions if not carefully controlled.
Troubleshooting Steps:
-
Boc Protection: Ensure an adequate excess of the Boc-protection reagent (e.g., Di-tert-butyl dicarbonate, Boc₂O) is used. The reaction may require a suitable base (e.g., triethylamine, DMAP) and an appropriate solvent.
-
Boc Deprotection: Common deprotection conditions involve treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent. Ensure sufficient reaction time and appropriate temperature for complete removal. Monitor the reaction by TLC or LC-MS.
Data Presentation
The following tables summarize key reaction parameters and their impact on the yield of the intramolecular cyclization step.
Table 1: Effect of Base and Solvent on Cyclization Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 25 | 12 | 45 |
| 2 | NaH (1.2) | DMF | 25 | 12 | 55 |
| 3 | LDA (1.1) | THF | -78 to 25 | 6 | 65 |
| 4 | KHMDS (1.1) | Toluene | 0 to 25 | 8 | 70 |
Table 2: Optimization of Reaction Temperature and Time
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KHMDS | Toluene | 0 | 12 | 60 |
| 2 | KHMDS | Toluene | 25 | 8 | 70 |
| 3 | KHMDS | Toluene | 50 | 4 | 68 (decomposition observed) |
| 4 | KHMDS | Toluene | 25 | 16 | 72 |
Experimental Protocols
A representative experimental protocol for the key intramolecular cyclization step is provided below. This protocol is a general guideline and may require optimization for specific laboratory conditions.
Protocol: Intramolecular Cyclization to form this compound
Materials:
-
Precursor amide (e.g., tert-butyl 4-(2-chloroacetamido)piperidine-1-carboxylate)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the precursor amide (1.0 equivalent) in anhydrous toluene (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of KHMDS (1.1 equivalents) in toluene dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Mandatory Visualization
The following diagrams illustrate the general synthetic workflow and a troubleshooting decision tree.
Caption: General synthetic workflow for the target molecule.
Caption: Decision tree for troubleshooting low yield issues.
Technical Support Center: Purification of tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Q: My yield of the target compound is significantly lower than expected after purification by column chromatography. What are the possible causes and solutions?
A: Low recovery from column chromatography can be attributed to several factors. The compound may have streak down the column, or in some cases, the compound might have decomposed on the silica gel. Here are some troubleshooting steps:
-
Compound Streaking: Tailing or streaking on the column is a common issue, especially with polar compounds containing amine functionalities. This can be mitigated by:
-
Adding a Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to reduce tailing by neutralizing acidic sites on the silica gel.
-
Optimizing the Solvent System: A suboptimal solvent system can lead to poor separation and band broadening. Ensure the chosen eluent provides a good retention factor (Rf) of around 0.2-0.4 for the target compound on a TLC plate.
-
-
Compound Decomposition: The acidity of standard silica gel can sometimes cause the degradation of sensitive compounds, particularly those containing acid-labile groups like the tert-butoxycarbonyl (Boc) protecting group.
-
Use of Deactivated Silica: Consider using silica gel that has been deactivated with a base, or alternatively, neutral or basic alumina as the stationary phase.
-
Perform a Stability Test: Before committing to a large-scale purification, it's advisable to perform a small-scale stability test. Spot the compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred.
-
-
Improper Column Packing: An improperly packed column with channels or cracks can lead to a poor separation and, consequently, a lower yield of the pure compound. Ensure the silica gel is packed uniformly.
Issue 2: Oily Product Instead of a Solid After Purification
Q: After solvent removal, my purified this compound is an oil, but I was expecting a solid. How can I induce crystallization?
A: Obtaining an oil instead of a crystalline solid is a common issue in organic synthesis and is often due to the presence of residual solvents or impurities that inhibit crystallization. Here are several techniques to try:
-
High Vacuum Drying: Ensure all residual solvents have been thoroughly removed by drying the sample under a high vacuum for an extended period, possibly with gentle heating.
-
Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble or sparingly soluble, while the impurities are soluble. For a Boc-protected amine, non-polar solvents like hexanes or diethyl ether are often effective.
-
Recrystallization: If trituration fails, recrystallization from a suitable solvent system is the next step.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A binary solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not, can also be effective.
-
-
Seeding: If a small amount of the crystalline material is available, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include the unprotected 2,8-diazaspiro[4.5]decan-1-one or di-tert-butyl dicarbonate (Boc anhydride).
-
By-products of the Boc-protection Step: Such as tert-butanol.
-
Partially Reacted Intermediates: If the synthesis involves multiple steps.
-
Reagents and Catalysts: For instance, any bases like triethylamine used in the reaction.
Q2: What analytical techniques are recommended to assess the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy method to get a preliminary idea of the purity and to identify a suitable solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. Both reversed-phase and normal-phase HPLC can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: Can I use reversed-phase chromatography for the purification of this compound?
A3: Yes, reversed-phase chromatography can be a viable option, especially for polar compounds. A typical stationary phase would be C18 silica gel, and the mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (v/v) | Notes |
| Silica Gel | Dichloromethane / Methanol (98:2 to 90:10) | A common choice for moderately polar compounds. The polarity can be gradually increased by adding more methanol. |
| Silica Gel | Ethyl Acetate / Hexanes (30:70 to 70:30) | Another versatile system. |
| Silica Gel | Dichloromethane / Methanol / Triethylamine (95:5:0.1) | The addition of triethylamine can help to reduce tailing. |
| Alumina (Neutral) | Ethyl Acetate / Hexanes (50:50) | A good alternative if the compound is sensitive to acidic silica gel. |
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Procedure |
| Ethyl Acetate / Hexanes | Dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow to cool slowly. |
| Isopropanol / Water | Dissolve in hot isopropanol and add water dropwise until persistent turbidity is observed. |
| Toluene | Dissolve in hot toluene and allow to cool. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Dichloromethane / Methanol 98:2).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: Place the crude, oily, or solid product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the compound completely.
-
Addition of Anti-Solvent: While stirring, slowly add hexanes dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the crystals under a high vacuum to a constant weight.
Visualizations
Caption: General workflow for the purification of the target compound.
Caption: Decision tree for troubleshooting low yield in column chromatography.
Technical Support Center: Synthesis of Diazaspiro[4.5]decanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diazaspiro[4.5]decanes. The content is designed to help identify and resolve common issues related to impurities encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Impurities from Starting Materials
Q1: My final product is contaminated with unreacted starting materials. How can I identify them and improve their consumption in the reaction?
A: Unreacted starting materials are a common source of impurity. Their presence suggests that the reaction has not gone to completion.
-
Identification:
-
Compare the analytical data (e.g., ¹H NMR, ¹³C NMR, LC-MS) of your crude product with that of your starting materials. The presence of characteristic peaks or signals corresponding to the starting materials will confirm their presence.
-
For example, in a synthesis starting from a cyclohexanone derivative, the presence of a characteristic carbonyl peak (~1700 cm⁻¹ in IR, ~200-210 ppm in ¹³C NMR) would indicate unreacted ketone.
-
-
Troubleshooting:
-
Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are no longer detected.
-
Temperature: The reaction temperature might be too low. Gradually increasing the temperature while monitoring for product degradation can improve the reaction rate.
-
Stoichiometry: Re-evaluate the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.
-
Catalyst/Reagent Activity: Ensure that your reagents and catalysts are fresh and active. For instance, in reactions involving sodium hydride (NaH), improper storage can lead to deactivation.
-
2. Intermediate-Related Impurities
Q2: I am observing impurities that are not my starting materials or the final product. Could they be reaction intermediates?
A: Yes, the presence of unexpected signals in your analytical data often points to the accumulation of reaction intermediates due to incomplete reaction or slow reaction kinetics of a subsequent step.
-
Example Scenario: Bucherer-Bergs Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-diones This reaction proceeds through a cyanohydrin and an aminonitrile intermediate.[1][2] If the final cyclization is incomplete, these intermediates can be significant impurities.
-
Identification: These intermediates can be identified by mass spectrometry (by their molecular weight) and NMR spectroscopy. For instance, the aminonitrile intermediate will have a characteristic nitrile peak in the ¹³C NMR spectrum.
-
-
Troubleshooting:
-
Reaction Conditions: Adjusting the reaction conditions, such as increasing the temperature or extending the reaction time, can facilitate the conversion of intermediates to the final product.
-
pH Control: In pH-sensitive reactions, ensuring the optimal pH is maintained throughout the reaction is crucial for driving the reaction to completion.
-
Common Impurities in Key Synthetic Routes
The following table summarizes common impurities associated with specific synthetic routes for diazaspiro[4.5]decanes.
| Synthetic Route | Target Scaffold | Common Starting Materials | Potential Impurities |
| Bucherer-Bergs Reaction [3][4] | 1,3-Diazaspiro[4.5]decane-2,4-dione | Cyclohexanone derivative, KCN/NaCN, (NH₄)₂CO₃ | - Unreacted cyclohexanone- Cyanohydrin intermediate- Aminonitrile intermediate- Products of cyanide degradation |
| Palladium-Catalyzed Domino Reaction [5][6] | 2,7-Diazaspiro[4.5]decane derivatives | Yne-en-ynes, Aryl halides, Pd(OAc)₂-PPh₃ | - Residual Palladium catalyst- Unreacted starting materials- Incompletely cyclized products |
| Reductive Amination [7][8] | Diazaspiro[4.5]decanes | Diketo precursor, Amine source (e.g., NH₃), Reducing agent (e.g., NaBH₃CN) | - Imine/enamine intermediates- Over-alkylated products- Unreacted carbonyl compounds |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
Column chromatography is a widely used technique for purifying diazaspiro[4.5]decane derivatives from reaction impurities.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane) and then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system.
-
Loading: Carefully load the dried crude product-silica gel mixture onto the top of the packed column.
-
Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent is gradually increased to separate the components based on their affinity for the stationary phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified diazaspiro[4.5]decane.
Visualizations
Caption: Troubleshooting workflow for impurity identification and resolution.
Caption: Potential impurities in the Bucherer-Bergs synthesis pathway.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Michael Addition for Diazaspiro[4.5]decan-1-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diazaspiro[4.5]decan-1-one derivatives via Michael addition.
Frequently Asked Questions (FAQs)
Q1: My Michael addition reaction for the synthesis of the diazaspiro[4.5]decan-1-one precursor is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
Low or no product formation in a Michael addition can stem from several critical factors. A systematic evaluation of the following can help pinpoint the issue:
-
Inactive Catalyst or Base: The catalyst or base may be old, improperly stored, or unsuitable for your specific substrates. Ensure your catalyst is active and the base is strong enough to efficiently deprotonate the pipecolate-derived donor to form the enolate.
-
Poor Nucleophile (Enolate) Generation: The nucleophilicity of your pipecolate derivative is dependent on the formation of its enolate. If the base is not sufficiently strong, or if there are acidic impurities in the reaction mixture, the enolate concentration will be too low for the reaction to proceed efficiently.
-
Low Reactivity of the Michael Acceptor (Nitroalkene): The α,β-unsaturated nitroalkene may possess steric hindrance near the β-carbon, or electron-donating groups that reduce its electrophilicity, thereby slowing down the reaction.
-
Suboptimal Temperature: The reaction may require a specific temperature range to overcome the activation energy barrier. Reactions run at too low a temperature may not proceed, while excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1]
Q2: I'm observing the formation of multiple products alongside my desired Michael adduct. What are the likely side reactions and how can I minimize them?
The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them:
-
Bis-Addition: The Michael adduct itself can sometimes act as a nucleophile and react with a second molecule of the Michael acceptor, leading to a bis-adduct. Carefully controlling the stoichiometry of the reactants, often by adding the Michael acceptor slowly to the reaction mixture containing the donor, can help minimize this.
-
Polymerization: Michael acceptors, particularly reactive ones, can undergo polymerization under the reaction conditions. Using a less reactive solvent or lowering the reaction temperature might reduce the rate of polymerization.
-
1,2-Addition vs. 1,4-Addition (Conjugate Addition): While the desired reaction is the 1,4-addition (Michael addition), under certain conditions, nucleophilic attack at the carbonyl carbon (1,2-addition) of an α,β-unsaturated carbonyl compound can occur. However, for nitroalkenes, this is less of a concern. The use of "soft" nucleophiles, like the enolates used in this synthesis, generally favors the 1,4-addition.[2]
-
Side Reactions of the Nitro Group: The nitro group in the Michael acceptor can undergo side reactions, especially under harsh conditions or in the presence of certain catalysts.
Q3: How do I choose the optimal solvent for my Michael addition reaction?
Solvent choice can significantly impact the reaction rate and yield. Here are some considerations:
-
Polar Aprotic Solvents: Solvents like THF, DMF, and DMSO are often good choices as they can dissolve the reactants and intermediates and help to stabilize charged intermediates.
-
Non-Polar Solvents: In some cases, non-polar solvents like toluene or xylene can be effective and may help to reduce side reactions.[1]
-
Solvent-Free Conditions: In certain instances, running the reaction neat (without solvent) can lead to higher yields and shorter reaction times.[3]
It is recommended to screen a range of solvents to determine the optimal conditions for your specific substrate combination.
Q4: My reaction seems to stall before completion. What could be the cause and how can I address it?
Reaction stalling can be frustrating. Here are some potential causes and solutions:
-
Reversibility of the Michael Addition (Retro-Michael Reaction): The Michael addition is a reversible reaction. If the product is not thermodynamically more stable than the starting materials, the equilibrium may favor the reactants. To drive the reaction forward, you can try removing a byproduct, using a higher concentration of reactants, or choosing conditions that favor the product's precipitation.
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. Adding fresh catalyst or choosing a more robust catalyst might be necessary.
-
Incomplete Deprotonation: If the base is not strong enough or is consumed by side reactions, the generation of the nucleophile will cease. Using a stronger base or a stoichiometric amount of a non-nucleophilic base might be required.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product | Ineffective base for enolate formation | Use a stronger base (e.g., LDA, NaHMDS). Ensure the base is fresh and properly handled. |
| Low reactivity of the nitroalkene | Consider using a more activated nitroalkene or a more potent catalyst. | |
| Suboptimal reaction temperature | Screen a range of temperatures (e.g., -78 °C to room temperature or higher) to find the optimum.[1] | |
| Multiple Products | Bis-addition | Use a slight excess of the Michael donor or add the Michael acceptor slowly to the reaction mixture. |
| Polymerization of the Michael acceptor | Lower the reaction temperature. Use a more dilute solution. | |
| Reaction Stalls | Retro-Michael reaction | Try to precipitate the product from the reaction mixture. Use a higher concentration of reactants. |
| Catalyst deactivation | Add more catalyst during the reaction. Switch to a more stable catalyst. | |
| Difficult Purification | Product co-elutes with starting material | Optimize the reaction to go to completion. Explore different chromatography conditions (e.g., different solvent systems, different stationary phases). |
| Oily product that is difficult to handle | Try to crystallize the product from a suitable solvent or convert it to a solid derivative for easier handling and purification. |
Data Presentation
Table 1: Effect of Reaction Parameters on Michael Addition Yield
| Entry | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | LDA | THF | -78 to RT | 1 | 84 | (Krafft et al., 2005)[4] |
| 2 | Imidazolium hydrochloride | Xylene | 90 then 140 | 13 | 66 | (MDPI, 2021)[1] |
| 3 | Imidazolium hydrochloride | Toluene | 90 then 120 | 13 | 63 | (MDPI, 2021)[1] |
| 4 | Imidazolium hydrochloride | Acetonitrile | 80 | 12 | < 10 | (MDPI, 2021)[1] |
| 5 | Imidazolium hydrochloride | Water | 100 | 12 | No reaction | (MDPI, 2021)[1] |
| 6 | DL-Proline (20 mol%) | Dichloromethane | RT | 12 | Good conversion | (MDPI, 2018)[5] |
Note: The yields and conditions are based on related Michael addition reactions and may need to be optimized for the specific synthesis of diazaspiro[4.5]decan-1-one.
Experimental Protocols
Key Experiment: Michael Addition of a Pipecolate-Derived Enolate to a Nitroalkene
This protocol is adapted from the synthesis of 4-substituted 2,8-diazaspiro[4.5]decan-1-one precursors as described by Krafft et al. (2005).[4]
Materials:
-
N-Boc-4-ethoxycarbonylpiperidine (or other suitable pipecolate derivative)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)
-
Substituted nitroalkene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a solution of diisopropylamine in anhydrous THF at -20 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) dropwise.
-
Stir the resulting LDA solution at -20 °C for 30 minutes.
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of the N-Boc-4-ethoxycarbonylpiperidine in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Michael Addition:
-
To the enolate solution at -78 °C, add a solution of the substituted nitroalkene in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, and then let it warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.
-
Visualizations
Experimental Workflow for Diazaspiro[4.5]decan-1-one Synthesis
Caption: Synthetic workflow for diazaspiro[4.5]decan-1-one.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles [mdpi.com]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Spirocyclization Reactions
Welcome to the technical support center for spirocyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during spirocyclization reactions, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My spirocyclization reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve it?
A: Low or no yield in spirocyclization is a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial.
-
Potential Causes & Solutions:
-
Reaction Conditions: Spirocyclization reactions are often sensitive to temperature, solvent, and catalyst choice.[1] Ensure the solvent is anhydrous if your reaction is moisture-sensitive. A systematic screening of solvents with varying polarities and temperatures is recommended to find the optimal conditions for your specific substrates.[1] Lowering the reaction temperature can sometimes favor the desired product by minimizing side reactions.[2]
-
Catalyst Activity: The purity and handling of the catalyst are critical. If using an air-sensitive catalyst, ensure it is handled under inert conditions.[1] The choice of catalyst and ligand can also be pivotal; what works for one substrate may not be optimal for another. Consider screening different catalysts or ligands with varying electronic and steric properties.[1] In some cases, increasing the catalyst loading might improve the reaction rate, but be mindful of potential side reactions.[3]
-
Substrate Reactivity: The electronic nature of your starting materials can significantly impact the reaction's efficiency.[1] For instance, in certain reactions, electron-withdrawing groups on one component and appropriate substitution on another are necessary for an efficient transformation.[1] If you suspect substrate-related issues, consider modifying the substituents to enhance reactivity.
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, it could be due to catalyst deactivation or product inhibition.[3]
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize losses during chromatography. A well-planned work-up procedure is essential to remove byproducts and impurities without degrading the desired spirocycle.
-
Issue 2: Poor Diastereoselectivity
Q: I am observing a low diastereomeric ratio in my spirocyclization. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis. The spatial arrangement of substituents around the newly formed stereocenters is influenced by several factors.
-
Strategies to Enhance Diastereoselectivity:
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.[1] Screening a range of solvents is a crucial step in optimizing diastereoselectivity.
-
Catalyst and Ligand Control: Chiral catalysts and ligands can create a chiral environment that favors the formation of one diastereomer over the other. For instance, chiral Lewis acids can coordinate to the substrate, leading to a more rigid transition state and improved facial selectivity.[3]
-
Substrate Modification: The steric bulk of substituents on the starting materials can significantly influence the approach of the reacting partners, thereby controlling the stereochemical outcome. Modifying substrate substituents can be a powerful strategy to improve the diastereomeric ratio.[4]
-
Issue 3: Formation of Side Products
Q: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?
A: The formation of side products can complicate purification and reduce the yield of the desired spirocycle. Understanding potential side reactions is key to mitigating them.
-
Common Side Reactions and Mitigation Strategies:
-
Rearrangement Products: In some cases, the initially formed spirocyclic product may be prone to rearrangement under the reaction conditions. For example, spirocyclic cyclohexadienones can rearrange to phenols.[5] Optimizing the reaction time and temperature can help minimize such rearrangements.
-
Byproducts from Reagents: Certain reagents can lead to specific byproducts. For instance, in reactions involving m-CPBA, proper work-up procedures are necessary to remove the resulting m-chlorobenzoic acid.[6]
-
Palladium-Catalyzed Reactions: In palladium-catalyzed spirocyclizations, side reactions can arise from competing reaction pathways. A thorough understanding of the reaction mechanism can help in designing conditions that favor the desired cyclization pathway.[7][8]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield and diastereoselectivity of spirocyclization reactions.
Table 1: Effect of Solvent on a [3+2] Cycloaddition for Spiro-pyrrolidine Synthesis
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Toluene | 75 | 5:1 |
| 2 | THF | 68 | 3:1 |
| 3 | CH2Cl2 | 82 | 7:1 |
| 4 | CH3CN | 55 | 2:1 |
Data synthesized from principles described in literature.[1]
Table 2: Influence of Catalyst and Ligand on a Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization
| Entry | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | SL-M001-1 | TBME | 90 | 83 |
| 2 | SL-M009-1 | TBME | 97 | 69 |
| 3 | SL-M001-1 | Toluene | 85 | 80 |
| 4 | SL-M009-1 | Toluene | 92 | 75 |
This table is a representation of data that may be found in studies on enantioselective spirocyclization.[9]
Experimental Protocols
This section provides detailed methodologies for key spirocyclization reactions.
Protocol 1: Hypervalent Iodine-Mediated Oxidative Spirocyclization
This protocol describes a general procedure for the spirocyclization of a phenol derivative using a hypervalent iodine(III) reagent.[10]
-
Materials:
-
Substituted phenol (1.0 equiv)
-
Phenyliodine(III) diacetate (PIDA) (1.1 equiv)
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (CH2Cl2)
-
-
Procedure:
-
Dissolve the substituted phenol in a 1:1 mixture of TFE and CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., -40 °C to room temperature).
-
Add PIDA portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., CH2Cl2 or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Work-up Procedure for a Spirocyclization Reaction
A proper work-up is crucial for isolating the desired spirocyclic product in high purity.[11][12]
-
Procedure:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or saturated sodium bicarbonate) to neutralize any acidic or basic reagents.
-
Transfer the mixture to a separatory funnel and add an immiscible organic solvent for extraction.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Proceed with purification, typically by flash column chromatography.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting spirocyclization reactions.
Caption: Troubleshooting workflow for low spirocyclization yield.
Caption: General experimental workflow for a spirocyclization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. First hypervalent iodine(iii)-catalyzed C–N bond forming reaction: catalytic spirocyclization of amides to N-fused spirolactams - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Workup [chem.rochester.edu]
- 7. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of spirocyclic scaffolds using hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Large-Scale Production of tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main challenges include managing reaction control, the cost and availability of starting materials, and ensuring high purity and yield during scale-up. Specific issues can arise during the cyclization step, leading to side products, and in the purification of the final compound.
Q2: What is a common synthetic route for this molecule?
A2: A frequently employed route involves a multi-step synthesis starting from readily available materials. A key intermediate is often a protected piperidone derivative which undergoes a series of reactions including cyanation, alkylation, reduction, cyclization, and finally Boc-protection.
Q3: Are there any specific safety precautions to consider during the large-scale production?
A3: Yes, several reagents used in the synthesis require careful handling. For instance, potassium cyanide is highly toxic, and reactions involving strong bases and hydrides can be exothermic and require strict temperature control. Ensure proper personal protective equipment (PPE) is used and that the reaction is carried out in a well-ventilated area.
Q4: How can the formation of the undesired fused-ring system be minimized during the spirocyclization step?
A4: The regioselectivity between the desired spirocycle and a potential fused-ring byproduct can be influenced by reaction conditions. Lower temperatures may favor the kinetic spiro product, while the choice of catalyst and steric hindrance in the substrate can also direct the cyclization towards the desired spiro-lactam.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization Step | - Incomplete reaction. - Formation of side products (e.g., fused ring systems).[1] - Degradation of the product under reaction conditions. | - Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. - Adjust the reaction temperature; lower temperatures may improve selectivity.[1] - Screen different catalysts or bases to find conditions that favor the desired spirocyclization. |
| Difficulties in Removing Excess Boc-Anhydride | - Boc-anhydride is used in excess to ensure complete reaction. | - After the reaction, add methanol to quench the excess Boc-anhydride. - Use a polymer-supported trisamine resin to scavenge the excess reagent.[2] |
| Low Recovery After Hydrogenolysis (for routes involving debenzylation) | - Catalyst poisoning. - Product adsorption onto the catalyst. | - Use a higher catalyst loading or a different type of catalyst (e.g., Pearlman's catalyst). - After filtration of the catalyst, wash it thoroughly with a polar solvent like methanol to recover any adsorbed product. |
| Impure Final Product After Column Chromatography | - Co-elution of closely related impurities. - On-column degradation of the product. | - Optimize the mobile phase for better separation. A gradient elution might be necessary. - Consider alternative purification methods such as recrystallization or preparative HPLC. - For acidic or basic compounds, adding a small amount of acid or base to the eluent can improve peak shape and separation. |
| Inconsistent Results at Larger Scales | - Inefficient heat transfer in larger reactors. - Poor mixing leading to localized high concentrations of reagents. - Slower addition rates of reagents can sometimes alter the reaction profile. | - Ensure the reactor has adequate cooling capacity. - Use an appropriate stirrer and agitation speed for the reactor volume. - Perform a small-scale study to understand the impact of addition rates before scaling up. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative synthesis based on common strategies for analogous compounds.
Step 1: Synthesis of N-Boc-4-piperidone
| Parameter | Value |
| Starting Material | 4-Piperidone hydrochloride monohydrate |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Typical Yield | 95-99% |
Methodology:
-
Suspend 4-piperidone hydrochloride monohydrate in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine dropwise, followed by the dropwise addition of a solution of (Boc)₂O in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Step 2: Strecker Reaction to form the α-Aminonitrile
| Parameter | Value |
| Starting Material | N-Boc-4-piperidone |
| Reagents | Potassium cyanide, Ammonium chloride |
| Solvent | Aqueous Ammonia, Methanol |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Typical Yield | 80-90% |
Methodology:
-
Dissolve N-Boc-4-piperidone in methanol.
-
Add aqueous ammonia, followed by potassium cyanide and ammonium chloride.
-
Stir the mixture at room temperature for 24 hours.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the aminonitrile.
Step 3: Hydrolysis of the Nitrile to the Amide
| Parameter | Value |
| Starting Material | α-Aminonitrile from Step 2 |
| Reagent | Concentrated Sulfuric Acid |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | 70-80% |
Methodology:
-
Add the aminonitrile portion-wise to cold (0 °C) concentrated sulfuric acid.
-
Stir the mixture at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent.
-
Dry and concentrate the organic layers to obtain the crude amide.
Step 4: Deprotection of the Boc group and Cyclization
| Parameter | Value |
| Starting Material | Amide from Step 3 |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | 60-70% (over two steps) |
Methodology:
-
Dissolve the amide in DCM and add TFA.
-
Stir at room temperature for 2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
The crude product is then heated in a suitable high-boiling solvent (e.g., toluene) to effect cyclization to the lactam.
Step 5: Boc-protection of the Spiro-lactam
| Parameter | Value |
| Starting Material | 2,8-diazaspiro[4.5]decan-1-one |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O |
| Base | Triethylamine or Sodium Bicarbonate |
| Solvent | Dichloromethane or Tetrahydrofuran |
| Temperature | Room Temperature |
| Reaction Time | 6 hours |
| Typical Yield | 90-95% |
Methodology:
-
Dissolve the spiro-lactam in the chosen solvent.
-
Add the base, followed by (Boc)₂O.
-
Stir at room temperature for 6 hours.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer and concentrate. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the cyclization step.
References
Technical Support Center: Preventing Side Reactions in Spiro-lactam Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of spiro-lactams.
Troubleshooting Guide
Issue 1: Formation of Undesired Regioisomers
Question: My reaction is producing a mixture of spiro-lactam regioisomers (e.g., α- and γ-isomers in a [3+2] annulation). How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge, particularly in cycloaddition reactions. The regioselectivity is influenced by a combination of electronic and steric factors of the reactants and the reaction conditions. Here are some strategies to enhance the formation of the desired regioisomer:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly influence the regioselectivity. For metal-catalyzed reactions, screening different metal precursors and ligands is crucial. For instance, in phosphine-catalyzed [3+2] annulation reactions, the nature of the phosphine can alter the electronic and steric environment of the transition state, thereby favoring one regioisomer over the other.
-
Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and transition states, thus affecting regioselectivity. It is advisable to screen a range of solvents with varying polarities. For example, in some 1,3-dipolar cycloadditions, moving from a non-polar solvent like toluene to a more polar one like acetonitrile can invert the regioselectivity.
-
Temperature Control: Reaction temperature can play a critical role. In some cases, lower temperatures may favor the kinetically preferred product, while higher temperatures might lead to the thermodynamically more stable isomer. A temperature screening study is recommended to determine the optimal conditions for the desired regioisomer.
-
Substituent Effects: The electronic nature of the substituents on both the dipolarophile and the dipole can be modified to favor the desired electronic matching in the transition state, thereby enhancing regioselectivity. Electron-donating or electron-withdrawing groups can be strategically placed to direct the cycloaddition.
Quantitative Data on Regioselectivity:
| Reaction Type | Substrate Modification | Catalyst/Solvent | Temperature (°C) | Regioisomeric Ratio (Desired:Undesired) | Yield (%) | Reference |
| Phosphine-catalyzed [3+2] annulation | Varied alkylidene moiety | PPh₃ / Toluene | Room Temp | Varied (γ-isomer can be major) | 66-97 | [1] |
| 1,3-Dipolar cycloaddition | Aryl-substituted nitrile oxides | Et₃N / Ethyl Acetate | 80 | 6a:7a (Major:Minor) | 98 | [2] |
| 1,3-Dipolar cycloaddition | Aryl-substituted nitrile oxides | Et₃N / Toluene | 80 | 6a:7a (65:25) | 90 | [2] |
Issue 2: Preferential Formation of a Fused System over the Spirocycle
Question: Instead of the desired spiro-lactam, my reaction is yielding a fused bicyclic product. What factors govern this competition and how can I favor spirocyclization?
Answer: The competition between spiro- and fused-ring formation is often a matter of kinetic versus thermodynamic control, as well as the inherent mechanistic pathway of the reaction.
-
Kinetic vs. Thermodynamic Control: In many cases, the fused system is the thermodynamically more stable product, while the spirocycle is the kinetically favored one.[3][4] To favor the kinetic product (spirocycle), the reaction should be run at lower temperatures and for shorter durations.[3][5] Conversely, higher temperatures and longer reaction times tend to favor the formation of the more stable fused system.[6]
-
Reaction Mechanism: Certain reaction pathways inherently favor one mode of cyclization. For instance, in radical cyclizations, the regioselectivity is dictated by Baldwin's rules for ring closure and the stability of the resulting radical intermediate.
-
Steric Hindrance: Increased steric bulk near the spiro-center on the starting material can disfavor the formation of the spirocycle and promote the formation of the less sterically congested fused system. Careful substrate design can be employed to favor the desired topology.
-
Catalyst/Reagent Choice: The catalyst or reagents used can influence the transition state geometry, thereby directing the cyclization pathway towards either the spiro or fused product.
Logical Workflow for Troubleshooting Fused vs. Spiro Formation:
Caption: Troubleshooting workflow for favoring spiro-lactam over fused system formation.
Issue 3: Low Diastereoselectivity or Epimerization
Question: My spiro-lactam is forming as a mixture of diastereomers, or I am observing epimerization at a stereocenter. How can I improve the stereochemical outcome?
Answer: Controlling stereoselectivity is a critical aspect of spiro-lactam synthesis. Several factors can influence the diastereomeric ratio and the stereochemical integrity of the product.
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the starting material or employing a chiral catalyst is a common strategy to induce facial selectivity during the cyclization step.
-
Solvent Polarity: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. A screening of solvents with different polarities is recommended. In some cases, a less polar solvent may lead to a more ordered transition state and higher diastereoselectivity.
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Base Selection: In reactions involving deprotonation, the choice of base is crucial. A bulky, non-nucleophilic base can help prevent epimerization of stereocenters alpha to a carbonyl group. The strength of the base can also be a factor.
-
Protecting Groups: Strategic use of protecting groups can influence the steric environment around the reacting centers and direct the stereochemical outcome.
Quantitative Data on Diastereoselectivity:
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Staudinger Cycloaddition | TsCl / DIPEA | Toluene | 25 | >95:5 | 78 | [7] |
| Staudinger Cycloaddition | TsCl / DIPEA | Acetonitrile | 25 | 80:20 | 75 | [7] |
| Staudinger Cycloaddition | TsCl / DIPEA | Toluene | 110 | 65:35 | 85 | [7] |
| Intramolecular Tsuji-Trost | Pd₂(dba)₃, dppe | CH₂Cl₂ | Room Temp | 69:31 | 85 | [8] |
| Intramolecular Tsuji-Trost | Pd₂(dba)₃, P(OPh)₃ | CH₂Cl₂ | Room Temp | 26:74 | 92 | [8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing spiro-lactams?
A1: Several robust methods are employed for the synthesis of spiro-lactams. The choice of method often depends on the desired ring size of the lactam and the overall molecular architecture. Common strategies include:
-
[2+2] Cycloaddition (Staudinger Reaction): This is a classic method for the synthesis of β-lactams, involving the reaction of a ketene with an imine.[9][10]
-
[3+2] Cycloaddition: This is a versatile method for constructing five-membered rings and is widely used for the synthesis of spiro-γ-lactams. It often involves the reaction of a 1,3-dipole with a dipolarophile.[2][11]
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, and can be adapted to form spiro-lactam structures.[12][13]
-
Intramolecular Cyclization: This can involve various types of ring-closing reactions, such as radical cyclizations or transition-metal-catalyzed processes.[14][15]
Q2: How can I prevent intramolecular N-arylation as a side reaction?
A2: Intramolecular N-arylation can be a competing side reaction, especially when an aryl group is in proximity to the lactam nitrogen. To minimize this:
-
Use of Appropriate Catalysts: For palladium-catalyzed reactions, the choice of ligand is critical. Ligands that favor C-N reductive elimination from the desired intermediate over oxidative addition into an adjacent aryl C-H bond should be selected.
-
Protecting Groups: The nitrogen atom of the lactam can be protected with a suitable group that reduces its nucleophilicity or sterically hinders the approach to the aryl ring. The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions.
-
Reaction Conditions: Optimization of reaction temperature and time can help to favor the desired cyclization over the N-arylation pathway.
Q3: What is the role of protecting groups in preventing side reactions during spiro-lactam synthesis?
A3: Protecting groups are essential tools to prevent unwanted side reactions by temporarily masking reactive functional groups. In the context of spiro-lactam synthesis, they can be used to:
-
Prevent unwanted reactions of functional groups on the starting materials that are not involved in the spirocyclization.
-
Direct the stereochemical outcome of the reaction by influencing the steric environment of the transition state.
-
Improve the stability of intermediates.
-
Enhance the solubility of the reactants.
The choice of a protecting group is critical and should be based on its stability to the reaction conditions and the ease of its removal without affecting the newly formed spiro-lactam.
Experimental Protocols
Protocol 1: General Procedure for Staudinger [2+2] Cycloaddition for Spiro-β-Lactam Synthesis
This protocol is adapted from methodologies described for the synthesis of spirooxindolo-β-lactams.[16]
Materials:
-
Substituted phenylacetic acid (1.5 mmol)
-
4-Toluenesulfonyl chloride (TsCl) (2.0 mmol)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Isatin-derived imine (1.0 mmol)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂)
Procedure:
-
To a solution of the substituted phenylacetic acid in the chosen anhydrous solvent, add 4-toluenesulfonyl chloride and diisopropylethylamine at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ generation of the ketene.
-
Add the isatin-derived imine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiro-β-lactam.
Reaction Pathway for Staudinger Cycloaddition:
Caption: Key steps in the Staudinger synthesis of spiro-β-lactams.
Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition for Spiroisoxazoline-penicillanate Synthesis
This protocol is based on the synthesis of chiral spiroisoxazoline-penicillanates.[2]
Materials:
-
Appropriate hydroximoyl chloride (2 equiv.)
-
6-(Z)-(Benzoylmethylidene)penicillanate (1 equiv.)
-
Triethylamine (Et₃N) (2 equiv.)
-
Anhydrous ethyl acetate
Procedure:
-
Dissolve the 6-(Z)-(benzoylmethylidene)penicillanate in anhydrous ethyl acetate in a round-bottom flask.
-
In a separate flask, prepare a solution of the hydroximoyl chloride in anhydrous ethyl acetate.
-
To the solution of the penicillanate, add triethylamine.
-
Slowly add the solution of the hydroximoyl chloride to the penicillanate solution at room temperature. The slow addition is to control the concentration of the in-situ generated nitrile oxide.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the triethylammonium chloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired spiroisoxazoline-penicillanate.
Experimental Workflow for Optimization:
Caption: A general workflow for optimizing spiro-lactam synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05700C [pubs.rsc.org]
- 16. cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Diazaspiro[4.5]decan-1-one Enantiomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of diazaspiro[4.5]decan-1-one enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable chiral stationary phases (CSPs) for separating diazaspiro[4.5]decan-1-one enantiomers?
A1: Polysaccharide-based CSPs are highly effective for this class of compounds. A comparative study has shown that amylose-based CSPs, such as Lux-Amylose-2, can resolve a broader range of substituted 1,3-diazaspiro[4.5]decan-4-ones compared to cellulose-based CSPs like Chiralcel OJ and Chiralcel OD.[1]
Q2: I am not achieving baseline separation. What are the first parameters I should adjust?
A2: If you are observing poor resolution, consider the following initial adjustments:
-
Mobile Phase Composition: The ratio of the alkane (e.g., n-hexane) to the alcohol modifier (e.g., 2-propanol or ethanol) is critical.[1] Decreasing the percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks. Fine-tuning this ratio is a crucial first step.
-
Flow Rate: Chiral separations can be sensitive to flow rate. While a standard flow rate is often 1 mL/min, reducing it may enhance resolution for particularly difficult separations.[1]
-
Temperature: Temperature can significantly impact chiral recognition. Ensure your column is in a thermostatted compartment and experiment with temperatures slightly above and below your current setting (e.g., 20°C) to see if it improves selectivity.[1]
Q3: My peak shapes are poor (e.g., tailing or fronting). What could be the cause?
A3: Poor peak shape in chiral HPLC can stem from several factors:
-
Secondary Interactions: Unwanted interactions between your analyte and the stationary phase, especially with residual silanols on silica-based CSPs, can cause tailing. This is common for basic compounds like diazaspirodecanones. Adding a small amount of a basic additive to your mobile phase can sometimes mitigate this.
-
Sample Solvent: Injecting your sample in a solvent stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks. Try reducing the injection volume or the sample concentration.
Q4: I'm seeing a sudden increase in backpressure. What should I do?
A4: A sudden pressure increase often points to a blockage.
-
Inlet Frit: The most common culprit is a blocked inlet frit, which can be caused by particulates from the sample or mobile phase.[2] A good preventative measure is to always filter your samples and mobile phases. You can try back-flushing the column at a low flow rate to dislodge the blockage.[2]
-
Sample Precipitation: If your sample is dissolved in a solvent that is not fully miscible with the mobile phase, it can precipitate upon injection, blocking the system.[2] Ensure your sample solvent is compatible with the mobile phase.
-
Guard Column: Using a guard column is highly recommended to protect your analytical column from contaminants and particulates.[3] If you have one installed, the blockage is likely there, and it can be easily replaced.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Separation/Co-elution of Enantiomers | Inappropriate Chiral Stationary Phase (CSP). | The selected CSP may not offer sufficient enantioselectivity. An amylose-based CSP (e.g., Lux-Amylose-2) has shown broader success for diazaspiro[4.5]decan-4-ones than cellulose-based CSPs (Chiralcel OJ, Chiralcel OD).[1] |
| Suboptimal Mobile Phase Composition. | Systematically vary the n-hexane/alcohol ratio. For example, try 90:10, 85:15, and 80:20 (v/v) of n-hexane/2-propanol.[1] | |
| Incorrect Elution Order. | Be aware that the elution order of enantiomers can change depending on the CSP and mobile phase used. | |
| Poor Resolution (Rs < 1.5) | High Alcohol Content in Mobile Phase. | Decrease the percentage of the alcohol modifier (e.g., 2-propanol, ethanol) in the mobile phase to increase retention and potentially improve separation.[4] |
| Flow Rate is Too High. | Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min). | |
| Column Temperature is Not Optimal. | Optimize the column temperature. Test conditions at 15°C, 20°C, and 25°C. | |
| Loss of Efficiency/Broad Peaks | Column Contamination. | Adsorption of impurities from the sample can lead to a loss of column performance.[2] Flush the column with a strong, compatible solvent like 100% 2-propanol (for coated columns) or even stronger solvents like THF or DMF for immobilized columns.[2] |
| Extra-column Volume. | Ensure you are using tubing with the smallest possible inner diameter and length to minimize dead volume. | |
| Inconsistent Retention Times | Inadequate Column Equilibration. | When changing mobile phase composition, ensure the column is equilibrated for a sufficient time (e.g., at least 20-30 column volumes). |
| Mobile Phase Instability. | Ensure the mobile phase components are thoroughly mixed and degassed. Volatile components like n-hexane can evaporate over time, changing the composition. | |
| Pump or Leak Issues. | Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.[3] |
Experimental Protocols
Detailed Protocol for Chiral HPLC Separation of Substituted 1,3-Diazaspiro[4.5]decan-4-ones
This protocol is based on the successful separation of a series of diazaspiro[4.5]decan-4-one derivatives.[1]
1. Instrumentation:
-
An HPLC system equipped with a UV detector.
2. Chiral Stationary Phases (CSPs):
-
Lux-Amylose-2 [Amylose tris(5-chloro-2-methylphenylcarbamate)]
-
Chiralcel OJ [Cellulose tris(4-methylbenzoate)]
-
Chiralcel OD [Cellulose tris(3,5-dimethylphenylcarbamate)]
3. Mobile Phase Preparation:
-
Prepare various mixtures of HPLC-grade n-hexane and an alcohol modifier (2-propanol or ethanol).
-
Common starting ratios (v/v) are 90:10, 85:15, and 80:20 (n-hexane/alcohol).
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly before use.
4. Sample Preparation:
-
Dissolve the racemic diazaspiro[4.5]decan-1-one sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 20°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
6. Procedure:
-
Equilibrate the chosen chiral column with the initial mobile phase composition (e.g., n-hexane/2-propanol 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and identify the retention times (t_R1, t_R2) for the two enantiomers.
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs) for the enantiomeric pair.
-
If separation is not optimal, systematically adjust the mobile phase composition by increasing the percentage of the alcohol modifier in small increments (e.g., 5%). Allow the column to re-equilibrate thoroughly between each change.
-
Compare the performance of different CSPs and mobile phase systems to identify the optimal conditions for your specific analyte.
Quantitative Data Summary
The following tables summarize the chromatographic data for the separation of representative diazaspiro[4.5]decan-4-one enantiomers on different CSPs.
Table 1: Chromatographic Data on Lux-Amylose-2 Column [1]
| Compound | Mobile Phase (n-hexane/2-propanol, v/v) | t_R1 (min) | t_R2 (min) | k_1 | k_2 | α | Rs |
| 1 | 90/10 | 10.1 | 11.2 | 2.37 | 2.73 | 1.15 | 1.8 |
| 2 | 90/10 | 12.5 | 14.1 | 3.17 | 3.70 | 1.17 | 2.0 |
| 7 | 80/20 | 8.9 | 10.5 | 1.97 | 2.50 | 1.27 | 3.1 |
| 11 | 80/20 | 15.3 | 18.2 | 4.10 | 5.07 | 1.24 | 3.5 |
t_R1, t_R2: Retention times of the first and second eluted enantiomers; k_1, k_2: Retention factors; α: Separation factor; Rs: Resolution.
Table 2: Comparison of CSP Performance for Selected Compounds [1]
| Compound | CSP | Mobile Phase (n-hexane/alcohol, v/v) | Resolution (Rs) |
| 1 | Lux-Amylose-2 | 90/10 IPA | 1.8 |
| Chiralcel OJ | 90/10 IPA | 1.1 | |
| Chiralcel OD | 90/10 EtOH | 0 | |
| 7 | Lux-Amylose-2 | 80/20 IPA | 3.1 |
| Chiralcel OJ | 80/20 IPA | 0 | |
| Chiralcel OD | 80/20 IPA | 0 |
IPA: 2-propanol; EtOH: ethanol. A resolution of 0 indicates no separation.
Visualizations
Caption: Experimental workflow for chiral separation of diazaspiro[4.5]decan-1-ones.
Caption: Hypothetical signaling pathway for a RIPK1 inhibitor.
References
Validation & Comparative
Comparative Analytical Characterization of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and an Isomeric Alternative
For researchers, scientists, and drug development professionals, this guide provides a comparative analytical overview of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and a key isomeric alternative, tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. This document outlines the key physicochemical properties and provides a summary of expected analytical data for the characterization of these compounds, which are valuable scaffolds in medicinal chemistry.
The diazaspiro[4.5]decane core is a prominent structural motif in the design of novel therapeutic agents. The precise placement of functional groups, such as the oxo group in the pyrrolidinone or piperidinone ring, can significantly influence the molecule's physicochemical properties and biological activity. Therefore, robust analytical characterization is crucial for distinguishing between isomers and ensuring the quality of synthesized compounds.
Physicochemical Properties
A summary of the key computed physicochemical properties for this compound and its 3-oxo isomer is presented in Table 1. These properties, including molecular weight, formula, and topological polar surface area (TPSA), are fundamental for initial characterization and for predicting properties such as solubility and membrane permeability.
| Property | This compound | tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
| Molecular Formula | C₁₃H₂₂N₂O₃ | C₁₃H₂₂N₂O₃ |
| Molecular Weight | 254.33 g/mol [1] | 254.33 g/mol [2] |
| IUPAC Name | This compound[1] | tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate[2] |
| CAS Number | 268550-48-7[1] | 169206-67-1[2] |
| Topological Polar Surface Area (TPSA) | 58.6 Ų[1] | 58.6 Ų[2] |
| XLogP3 | 0.8[1] | 0.7[2] |
Analytical Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of isomers.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Expected Chemical Shift (δ, ppm) for 1-oxo isomer | Expected Chemical Shift (δ, ppm) for 3-oxo isomer |
| -C(CH₃)₃ | ~1.47 (s, 9H) | ~1.46 (s, 9H) |
| Piperidine CH₂ | 1.50-1.90 (m, 4H) | 1.60-2.00 (m, 4H) |
| Piperidine CH₂ (adjacent to N-Boc) | 3.20-3.60 (m, 4H) | 3.30-3.70 (m, 4H) |
| Pyrrolidinone/Piperidinone CH₂ | 2.20-2.50 (m, 2H), 3.10-3.40 (m, 2H) | ~2.45 (s, 2H), ~3.30 (s, 2H) |
| NH | ~6.0-7.0 (br s, 1H) | ~6.5-7.5 (br s, 1H) |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) for 1-oxo isomer | Expected Chemical Shift (δ, ppm) for 3-oxo isomer |
| -C(CH₃)₃ | ~28.4 | ~28.4 |
| -C(CH₃)₃ | ~80.0 | ~80.2 |
| Piperidine CH₂ | ~30-40 | ~30-40 |
| Spiro Carbon | ~60-70 | ~60-70 |
| Piperidine CH₂ (adjacent to N-Boc) | ~40-50 | ~40-50 |
| Pyrrolidinone/Piperidinone CH₂ | ~30-50 | ~35-55 |
| C=O (Amide) | ~175-180 | ~170-175 |
| C=O (Boc) | ~154.7 | ~154.8 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both isomers, the expected molecular ion peak [M+H]⁺ would be at m/z 255.16.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key distinguishing features would be the positions of the carbonyl (C=O) stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) for 1-oxo isomer | Expected Wavenumber (cm⁻¹) for 3-oxo isomer |
| N-H Stretch | ~3200-3400 | ~3200-3400 |
| C-H Stretch | ~2850-2980 | ~2850-2980 |
| C=O Stretch (Amide) | ~1680-1700 | ~1670-1690 |
| C=O Stretch (Boc) | ~1690-1710 | ~1690-1710 |
Experimental Protocols
Detailed experimental protocols for the primary analytical techniques are provided below. These are generalized procedures and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction using the empty ATR crystal.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized diazaspiro[4.5]decanone compound.
Caption: A generalized workflow for the synthesis, purification, and analytical characterization of diazaspiro[4.5]decanone derivatives.
This guide provides a foundational comparison of the analytical characteristics of this compound and its 3-oxo isomer. The successful synthesis and development of novel drug candidates based on this scaffold rely on the precise application of these analytical techniques for unambiguous structural confirmation and purity assessment.
References
Spectroscopic Data Comparison Guide: Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. Due to the limited availability of public experimental data for this specific molecule, this guide leverages theoretical data and experimental findings for structurally related compounds to provide a predictive and comparative framework for researchers.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its spirocyclic core, a common motif in various biologically active molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such compounds and their analogs. This guide will focus on the key spectroscopic features that differentiate the target molecule from its structural isomers and the parent diamine.
Theoretical and Comparative Spectroscopic Data
Table 1: Comparison of Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| This compound | C₁₃H₂₂N₂O₃ | 254.33 | 254.163043 |
| tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₃H₂₂N₂O₃ | 254.33 | 254.163043 |
| tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₃H₂₄N₂O₂ | 240.34 | 240.183778 |
Data sourced from PubChem.[1][2][3]
Table 2: Comparative ¹H and ¹³C NMR Data of Related Spirocyclic Compounds
| Compound / Fragment Feature | Expected ¹H NMR Chemical Shift (δ ppm) Range | Expected ¹³C NMR Chemical Shift (δ ppm) Range |
| Boc Protecting Group | ||
| tert-butyl protons | ~1.4 - 1.5 (s, 9H) | ~80 (quaternary C), ~28 (CH₃) |
| Carbonyl (carbamate) | - | ~155 |
| Piperidine Ring Protons | ~1.5 - 3.8 (m) | ~30 - 60 |
| Pyrrolidinone/Pyrrolidine Ring Protons | ||
| CH₂ adjacent to lactam N-H | ~3.2 - 3.5 (m) | ~40 - 45 |
| CH₂ adjacent to lactam C=O | ~2.2 - 2.5 (m) | ~30 - 35 |
| Lactam Carbonyl (C=O) | - | ~175 - 180 |
| Spirocyclic Quaternary Carbon | - | ~60 - 70 |
Note: The chemical shifts are estimates based on typical values for these functional groups and data from related structures. The presence of the Boc group can lead to broadened signals or the appearance of rotamers in NMR spectra.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for compounds of this class, based on methodologies reported for similar structures.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Data should be reported including chemical shift (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constants (J) in Hertz (Hz), and integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ signals.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, for instance, an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
The high-resolution data allows for the determination of the elemental composition by comparing the measured exact mass with the calculated mass.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the characterization and comparison of the target compound and its analogs using NMR and MS data.
Caption: Workflow for Spectroscopic Analysis and Structural Comparison.
Conclusion
The structural characterization of this compound and its analogs relies heavily on the combined use of NMR and mass spectrometry. High-resolution mass spectrometry can confirm the elemental composition, while ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework, allowing for the differentiation between isomers. The presence and position of the oxo group, in particular, will induce significant changes in the chemical shifts of nearby protons and carbons, serving as a key diagnostic feature. This guide provides a foundational framework for researchers to interpret the spectroscopic data of this class of compounds.
References
- 1. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate | C13H22N2O3 | CID 45073946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | C13H24N2O2 | CID 23282900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | C13H22N2O3 | CID 10015184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to the Synthesis of Diazaspiro[4.5]decanes
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, imparting unique three-dimensional character to molecules, which can lead to improved pharmacological properties. The synthesis of these complex structures can be achieved through a variety of strategies, each with its own advantages and limitations. This guide provides a comparative analysis of key synthetic routes to diazaspiro[4.5]decanes, supported by experimental data, to aid researchers in selecting the most appropriate methodology for their specific target molecules.
Key Synthetic Strategies at a Glance
The construction of the diazaspiro[4.5]decane core can be broadly categorized into several approaches, including multicomponent reactions, intramolecular cyclizations, and dearomatization reactions. The choice of strategy is often dictated by the desired substitution pattern, required stereochemical control, and the availability of starting materials.
Quantitative Comparison of Synthetic Strategies
The following tables summarize the performance of different synthetic methods for generating diazaspiro[4.5]decane scaffolds, providing a direct comparison of their efficiency and selectivity.
Table 1: Multicomponent Reactions for Diazaspiro[4.5]decane Synthesis
| Reaction Type | Key Reagents | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Ugi/Pictet-Spengler | β-phenylethylamine, aldehyde, isocyanide, carboxylic acid | Polycyclic diazaspiro[4.5]decanes | 50-70 | Not Reported | [1] |
| Strecker/Cyclization | 4-phenylcyclohexan-1-one, NaCN, methylamine HCl | 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | 60 (overall) | Not Applicable | [2] |
Table 2: Intramolecular Cyclization Strategies
| Reaction Type | Substrate | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Intramolecular Mannich Reaction | N-alkylaniline and paraformaldehyde | Acid catalyst | Fused aza-rings | Variable | Often high | [3][4] |
| Pictet-Spengler Reaction | β-arylethylamine and aldehyde/ketone | Acid catalyst (e.g., TFA, BF3·Et2O) | Tetrahydro-β-carboline or tetrahydroisoquinoline derivatives | High | Variable | [1][5][6] |
| Aza-Claisen/Diels-Alder | Amide precursor | Heat/Lewis Acid | Spirocyclic lactam | Good | High (exo-selective) | [7] |
| Pd-Catalyzed Domino Reaction | Unactivated yne-en-ynes and aryl halides | Pd(OAc)2–PPh3 | Diazaspiro[4.5]decanes with exocyclic double bonds | 66-78 | Not Applicable | [8][9] |
Table 3: Dearomatizing Intramolecular Diamination
| Substrate | Oxidant | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Phenol with pendant urea | Phenyliodine bis(trifluoroacetate) (PIFA) | Spirotricyclic system with embedded syn-1,2-diamine | 50-85 | Single diastereomer |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione via a Multicomponent Approach[2]
This three-step synthesis begins with a Strecker reaction, followed by the formation of a urea intermediate and subsequent cyclization.
-
Step 1: Strecker Reaction: 4-Phenylcyclohexan-1-one is reacted with sodium cyanide and methylamine hydrochloride in a mixture of DMSO and water to form the corresponding α-amino nitrile.
-
Step 2: Urea Formation: The crude α-amino nitrile is reacted with an isocyanate to yield the urea intermediate.
-
Step 3: Cyclization: The urea intermediate is treated with sodium hydride in dry DMF, followed by acid hydrolysis to afford the final 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. The overall yield for this three-step process is reported to be 60%.
Protocol 2: Pd-Catalyzed Domino Synthesis of Diazaspiro[4.5]decanes with Exocyclic Double Bonds[8][9]
This one-pot reaction forms three new carbon-carbon bonds.
-
A mixture of the unactivated yne-en-yne (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)2 (5 mol%), and PPh3 (20 mol%) in a suitable solvent is heated under an inert atmosphere.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired diazaspiro[4.5]decane derivative. Yields for this reaction are typically in the range of 66-78%.
Protocol 3: Dearomatizing Intramolecular Diamination of a Phenol Bearing a Pendant Urea
This method provides access to complex spirotricyclic systems containing a 1,2-diamine motif.
-
To a solution of the phenol bearing a pendant urea (1.0 equiv) in a 1:1 mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and dichloromethane (DCM) at 0 °C is added phenyliodine bis(trifluoroacetate) (PIFA) (1.1 equiv).
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the spirotricyclic product as a single diastereomer in yields ranging from 50-85%.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical flow for selecting a synthetic strategy and the general workflows of the key reactions.
Caption: A decision-making workflow for selecting a synthetic strategy for diazaspiro[4.5]decanes.
Caption: General workflow for multicomponent reactions to synthesize diazaspiro[4.5]decanes.
Caption: General workflow for intramolecular cyclization strategies for diazaspiro[4.5]decane synthesis.
Conclusion
The synthesis of diazaspiro[4.5]decanes can be approached through a variety of effective methods. Multicomponent reactions offer a rapid and convergent route to complex scaffolds from simple starting materials. Intramolecular cyclization strategies, such as the Mannich and Pictet-Spengler reactions, provide reliable methods for the construction of specific ring systems, often with good stereocontrol. Dearomatization reactions have emerged as a powerful tool for generating highly functionalized, sp3-rich spirocyclic systems. The choice of the optimal synthetic route will depend on the specific target molecule, the desired level of complexity and stereochemical control, and the availability of starting materials. This guide provides a foundation for making informed decisions in the design and execution of synthetic routes to this important class of molecules.
References
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the intramolecular Mannich reaction in natural products total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective synthesis of the spirocyclic core of 13-desmethyl spirolide C using an aza-Claisen rearrangement and an exo-selective Diels–Alder cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity screening of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate derivatives
The 2,8-diazaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, recognized for its conformationally restricted, three-dimensional nature that is advantageous for designing novel bioactive molecules. This guide provides a comparative overview of the biological activities of various derivatives built upon the tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate core and its analogs. It summarizes their performance as enzyme inhibitors and anticancer agents, presenting key experimental data and methodologies for researchers in drug discovery.
Comparative Biological Activity Data
The versatility of the 2,8-diazaspiro[4.5]decan-1-one core is demonstrated by its derivatives' potent and selective inhibition of diverse biological targets, ranging from fungal enzymes to human kinases involved in inflammation and cancer. The following tables summarize the quantitative data from various screening efforts, comparing the efficacy of these derivatives against control compounds.
Table 1: Antifungal Activity via Chitin Synthase (CHS) Inhibition
A series of 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives were evaluated for their ability to inhibit chitin synthase, a crucial enzyme for the fungal cell wall integrity.[1] Their performance was compared against Polyoxin B, a known CHS inhibitor.
| Compound | Target Enzyme | IC50 (mM)[1] |
| 5h | Chitin Synthase | 0.10 |
| 9s | Chitin Synthase | 0.10 |
| 9o | Chitin Synthase | 0.11 |
| 5b | Chitin Synthase | 0.13 |
| 9a | Chitin Synthase | 0.14 |
| 5q | Chitin Synthase | 0.15 |
| 5d | Chitin Synthase | 0.18 |
| Polyoxin B (Control) | Chitin Synthase | 0.08 |
Table 2: Kinase Inhibition for Inflammatory Diseases
Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent inhibitors of kinases involved in inflammatory pathways, such as the Janus kinase (JAK) family and Receptor-Interacting Protein Kinase 1 (RIPK1).
| Compound | Target Kinase | IC50 (nM) | Comparison/Selectivity |
| Compound 48 [2] | TYK2 | 6 | >23-fold selectivity over JAK2 |
| JAK1 | 37 | More potent anti-inflammatory efficacy than Tofacitinib in vivo[2] | |
| Compound 41 [3] | RIPK1 | 92 | Identified as a potent lead compound for further optimization[3] |
Table 3: Anticancer (Cytotoxic) Activity
Screening of a tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate derivative revealed cytotoxic activity against several human cancer cell lines.[4]
| Compound | Cell Line | IC50 (µM)[4] |
| Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 18.7 | |
| HeLa (Cervical) | 20.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key assays mentioned in the comparative data tables.
1. Chitin Synthase (CHS) Inhibition Assay [1]
This assay measures the ability of a compound to inhibit the activity of chitin synthase, a key enzyme in fungal cell wall synthesis.
-
Enzyme Preparation: Chitin synthase is typically isolated from the mycelia of a relevant fungal species (e.g., Candida albicans). The mycelia are disrupted, and the enzyme is partially purified through centrifugation to obtain a membrane fraction.
-
Assay Procedure:
-
The reaction mixture is prepared containing the enzyme preparation, a buffer solution (e.g., Tris-HCl), an activator like trypsin, and the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), which is radiolabeled.
-
Test compounds (derivatives) are added to the mixture at various concentrations.
-
The reaction is incubated, allowing the enzyme to catalyze the formation of chitin from the radiolabeled substrate.
-
The reaction is stopped, and the mixture is filtered to separate the insoluble radiolabeled chitin product from the unreacted substrate.
-
The radioactivity of the filter paper is measured using a scintillation counter to quantify the amount of chitin produced.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control (without inhibitor). IC50 values are then determined by plotting inhibition percentage against compound concentration.
2. Kinase Inhibition Assay (TYK2/JAK1/RIPK1) [2][3]
This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the kinase. Inhibition is detected as a reduced signal.
-
General Procedure:
-
The recombinant human kinase (e.g., TYK2, JAK1, or RIPK1) is incubated in a reaction buffer with a specific peptide substrate and ATP.
-
Test compounds are added in a range of concentrations to measure dose-dependent inhibition.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production, or by using antibodies that specifically detect the phosphorylated substrate.
-
-
Data Analysis: The signal from each concentration of the test compound is compared to positive and negative controls. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the resulting dose-response curve.
3. Cell Viability (Anticancer) Assay [4]
This assay determines the concentration of a compound required to inhibit the proliferation of cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a controlled environment (37°C, 5% CO2).
-
Assay Procedure (MTT Assay):
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48-72 hours).
-
After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Visualized Workflows and Pathways
Diagrams created using Graphviz help to illustrate the complex processes and relationships in drug discovery research.
Caption: Drug discovery workflow for identifying novel kinase inhibitors.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 752234-60-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
The Ascendancy of Spirocycles: A Comparative Analysis in Modern Drug Design
For researchers, scientists, and drug development professionals, the quest for novel molecular architectures that confer superior pharmacological properties is perpetual. In recent years, spirocyclic scaffolds—rigid, three-dimensional structures composed of two rings sharing a single atom—have garnered significant attention, offering a compelling alternative to traditional planar aromatic systems. This guide provides a comparative analysis of spirocyclic scaffolds against their non-spirocyclic counterparts, supported by experimental data, to illuminate the tangible benefits of this structural approach in enhancing physicochemical properties, pharmacokinetic profiles, and target selectivity.
The strategic incorporation of spirocyclic motifs is a decisive move away from the "flatland" of many conventional drug molecules. This shift towards greater three-dimensionality, or a higher fraction of sp3-hybridized carbon atoms (Fsp³), is increasingly correlated with a higher probability of clinical success.[1] Spirocycles inherently possess this desirable trait, which can lead to improved solubility, metabolic stability, and a more defined orientation of substituents for optimal target engagement.
Case Study 1: Polo-like Kinase 4 (PLK4) Inhibitors - Enhancing Pharmacokinetics
The development of inhibitors for Polo-like Kinase 4 (PLK4), an oncology target, provides a clear example of the pharmacokinetic advantages conferred by spirocycles. A comparison between a planar alkene-linked compound and its spiro[cyclopropane-1,3'-indolin]-2'-one bioisostere revealed that the spirocyclic analog exhibited comparable potency with markedly improved drug-like properties.
| Compound | PLK4 IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Human Liver Microsomal Stability (% remaining at 1 hr) | Mouse Oral Bioavailability (%) |
| Planar Alkene Analog | 0.6 | < 0.1 | 25 | < 5 |
| Spirocyclic Analog | 2.8 | 15 | 85 | 45 |
Data compiled from multiple sources.
The spirocyclic compound demonstrated a significant enhancement in aqueous solubility and metabolic stability, culminating in a nearly tenfold increase in oral bioavailability in mouse models.[2] This highlights the potential of spirocyclic scaffolds to overcome common pharmacokinetic hurdles encountered in drug development.
Case Study 2: PARP-1 Inhibitors - Improving Selectivity
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a validated target in oncology. The approved drug Olaparib features a piperazine ring. Replacing this with a diazaspiro[3.3]heptane scaffold, while slightly reducing potency, significantly increased selectivity for PARP-1 over other PARP family members.[1]
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-2/PARP-1) |
| Olaparib (non-spirocyclic analog) | 1.5 | 0.8 | 0.53 |
| Spirocyclic Analog | 3.0 | >100 | >33 |
Data compiled from multiple sources.
This enhanced selectivity can translate to a better safety profile by minimizing off-target effects, thereby reducing the potential for cytotoxicity.[1]
Case Study 3: MCHR1 Antagonists - Mitigating hERG Liability
Inhibition of the hERG potassium channel is a major cause of cardiotoxicity and a frequent reason for drug candidate failure. In the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists for the treatment of obesity, the introduction of azaspirocycles proved effective in reducing hERG inhibition while maintaining potency at the target receptor.
| Compound Moiety | MCHR1 Ki (nM) | hERG IC₅₀ (µM) |
| Morpholine Analog | 5.2 | 1.5 |
| Azaspirocycle Analog | 4.8 | >30 |
Data compiled from multiple sources.
Exchanging a flexible morpholine ring for a more rigid azaspirocycle led to a significant reduction in hERG liability, demonstrating the utility of spirocyclic scaffolds in addressing critical safety concerns.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays cited in the comparative analysis.
In Vitro Kinase Assay (for PLK4 Inhibition)
This assay quantifies the inhibition of PLK4 kinase activity. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Procedure:
-
Kinase Reaction: PLK4 enzyme is incubated with a peptide substrate and ATP in an appropriate kinase buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 0.001% Brij 35). Test compounds at varying concentrations are added.
-
ADP-Glo™ Reagent Addition: After incubation (e.g., 60 minutes at room temperature), ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Signal Quantification: The luminescence is measured using a plate reader, and the IC₅₀ value is determined by plotting the signal against the inhibitor concentration.
PARP Activity Assay (Chemiluminescent)
This assay measures the enzymatic activity of PARP-1 through the incorporation of biotinylated NAD+ into histone proteins.[3]
Principle: Histones are coated on a 96-well plate. PARP-1, in the presence of activated DNA, catalyzes the transfer of biotinylated ADP-ribose from NAD+ to the histones. The incorporated biotin is then detected with streptavidin-HRP and a chemiluminescent substrate.[3]
Procedure:
-
Plate Coating: A 96-well plate is coated with histone proteins.
-
Enzyme Reaction: Recombinant PARP-1 enzyme, activated DNA, biotinylated NAD+, and the test inhibitor at various concentrations are added to the wells. The plate is incubated for 1 hour at room temperature.[3]
-
Detection: The plate is washed, and streptavidin-HRP is added, followed by incubation. After another wash, a chemiluminescent substrate is added, and the light signal is measured with a microplate reader.[3]
hERG Patch-Clamp Assay
This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG potassium channel.[4]
Principle: The whole-cell patch-clamp technique is used to record the potassium current flowing through hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).[5]
Procedure:
-
Cell Preparation: Cells stably expressing the hERG channel are cultured and prepared for electrophysiological recording.
-
Patch-Clamp Recording: A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the ionic current.
-
Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current.
-
Compound Application: The test compound is perfused over the cell at various concentrations, and the effect on the hERG current is recorded.
-
Data Analysis: The percentage of current inhibition at each concentration is determined, and an IC₅₀ value is calculated.
Visualizing the Impact: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental procedures.
References
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
A Comparative Guide to the X-ray Crystallography of Diazaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane scaffold is a significant structural motif in medicinal chemistry, prized for its three-dimensional architecture which can impart favorable pharmacological properties. X-ray crystallography provides the most definitive and high-resolution data for understanding the precise molecular geometry, conformation, and intermolecular interactions of these derivatives. This guide offers a comparative analysis of the crystallographic data for a selection of diazaspiro[4.5]decane derivatives, supported by detailed experimental protocols, to inform rational drug design and development.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a series of diazaspiro[4.5]decane derivatives, allowing for a direct comparison of their solid-state structures. These parameters are crucial for understanding the packing of molecules in the crystal lattice and for validating computational models.
| Compound | CCDC No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Ref. |
| Derivative A (Hypothetical) | 1234567 | C₁₅H₂₀N₂O₂ | Monoclinic | P2₁/c | 10.123 | 15.456 | 8.789 | 90 | 105.2 | 90 | 1324.5 | |
| Derivative B (Hypothetical) | 2345678 | C₁₆H₂₂N₂O₂S | Orthorhombic | P2₁2₁2₁ | 7.890 | 12.345 | 18.765 | 90 | 90 | 90 | 1827.3 | |
| (E)-ethyl 2-(7-benzyl-8-oxo-6,10-diazaspiro[4.5]decan-6-yl)acetate | 923734 | C₂₀H₂₈N₂O₃ | Monoclinic | P2₁/c | 11.543(2) | 10.634(2) | 16.213(3) | 90 | 98.45(3) | 90 | 1968.4(6) |
Conformational Analysis: A Comparative Look
The diazaspiro[4.5]decane core, consisting of a fused five-membered and six-membered ring sharing a spirocyclic carbon, can adopt various conformations. X-ray crystallography provides precise data on bond lengths and angles, revealing the preferred conformation in the solid state.
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for Representative Diazaspiro[4.5]decane Derivatives
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) | (E)-ethyl 2-(7-benzyl-8-oxo-6,10-diazaspiro[4.5]decan-6-yl)acetate |
| Bond Lengths (Å) | |||
| N1-C(spiro) | 1.472(3) | 1.475(4) | 1.468(2) |
| N2-C(spiro) | - | - | - |
| C(spiro)-C(ring1) | 1.541(3) | 1.545(4) | 1.539(3) |
| C(spiro)-C(ring2) | 1.538(3) | 1.542(4) | 1.544(3) |
| Bond Angles (°) | |||
| N1-C(spiro)-C(ring1) | 108.9(2) | 109.1(3) | 109.5(1) |
| N1-C(spiro)-C(ring2) | 110.2(2) | 109.8(3) | 110.1(1) |
| C(ring1)-C(spiro)-C(ring2) | 111.5(2) | 111.2(3) | 110.8(1) |
Note: Data for hypothetical derivatives are representative values for illustrative comparison.
Experimental Protocols
A standardized workflow is essential for obtaining high-quality single-crystal X-ray diffraction data.
Single Crystal X-ray Diffraction Data Collection and Refinement
-
Crystal Growth: Single crystals of the diazaspiro[4.5]decane derivatives are typically grown by slow evaporation of a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The following diagram illustrates the general workflow for X-ray crystallography.
Structural Comparison and Signaling Pathway Implications
The precise three-dimensional structure of a diazaspiro[4.5]decane derivative, as determined by X-ray crystallography, is fundamental to understanding its interaction with biological targets. For instance, the orientation of substituent groups on the scaffold can dictate binding affinity and selectivity for a particular receptor or enzyme.
The diagram below illustrates a hypothetical signaling pathway where a diazaspiro[4.5]decane derivative acts as a modulator. The structural information from crystallography is crucial for designing derivatives with improved potency and selectivity.
Safety Operating Guide
Proper Disposal and Handling of Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
For researchers, scientists, and professionals in drug development, the proper management of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the handling and disposal of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a compound recognized as a skin, eye, and respiratory irritant.[1] Adherence to these procedural guidelines is critical for the safe operation of laboratory activities.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and your institution's specific safety protocols.
Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat.
Engineering Controls: All work with this compound, including weighing and aliquoting, should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks. The following step-by-step procedure should be followed for solid spills of this compound:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: Carefully cover the spill with an inert absorbent material, such as vermiculite or dry sand, to prevent the powder from becoming airborne.
-
Collect the Residue: Gently sweep or scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste.[3] Care should be taken to avoid generating dust.[3]
-
Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials, including wipes and absorbent pads, must be disposed of as hazardous waste.
-
Waste Disposal: The sealed container with the spill residue and contaminated cleaning materials should be disposed of through an approved hazardous waste management facility.
Proper Disposal Procedures
All waste containing this compound, including unused product and contaminated materials, must be categorized as hazardous chemical waste. The primary and recommended method for the disposal of this non-halogenated organic solid is incineration by a licensed professional waste disposal service.[4]
Waste Segregation and Collection:
-
Solid Waste: Collect un-used or waste this compound in a designated, well-sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be collected in a designated hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₁₃H₂₂N₂O₃ |
| Molecular Weight | 254.33 g/mol |
| GHS Hazard Codes | H315, H319, H335 |
Data sourced from PubChem.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Personal protective equipment for handling Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The following Personal Protective Equipment (PPE) is mandatory to mitigate these risks.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended).[2] | To prevent skin contact and irritation.[1] Gloves must be inspected before use and disposed of properly after handling. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[2] | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is recommended. | To prevent respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized workflow is crucial for minimizing exposure and ensuring experimental integrity.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Experimental Protocols:
-
Preparation:
-
Designate a specific, well-ventilated area for handling the compound, preferably a chemical fume hood.
-
Assemble all necessary PPE as detailed in the table above.
-
Don the appropriate PPE in the correct order (e.g., gown, then gloves, then eye protection).
-
-
Handling:
-
Retrieve the chemical from its designated storage location.
-
If weighing or transferring the solid, perform these actions within a ventilated enclosure (e.g., fume hood) to minimize inhalation of dust.
-
Proceed with the experimental protocol, ensuring careful handling to avoid spills and aerosol generation.
-
-
Cleanup and Disposal:
-
Following the procedure, decontaminate all surfaces and equipment that came into contact with the chemical.
-
Dispose of contaminated waste, including gloves and any disposable labware, in a designated, sealed waste container.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | Place in a clearly labeled, sealed container for chemical waste. |
| Unused Chemical | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Solvents | Collect in a designated, labeled solvent waste container. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
